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Core Science & Biosynthesis

Foundational

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile: Structural Dynamics, Physicochemical Properties, and Synthetic Utility in Heterocyclic Chemistry

Executive Summary In the landscape of advanced organic synthesis, highly functionalized building blocks are the cornerstone of efficient drug discovery and materials science. 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis, highly functionalized building blocks are the cornerstone of efficient drug discovery and materials science. 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3) is a structurally dense α -aryl- β -keto nitrile that offers exceptional synthetic versatility. Featuring an isobutyryl moiety, an α -nitrile group, and an ortho-nitroaryl ring, this molecule is uniquely primed for cascade reactions and heterocycle construction.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes a field-proven protocol for its upstream synthesis via Claisen-type acylation [2], and details its downstream application in the reductive cyclization to complex indole derivatives [1].

Structural Analysis and Physicochemical Profiling

The molecular architecture of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is defined by a pentanenitrile backbone. The strategic placement of the electron-withdrawing nitrile (-CN) and 2-nitrophenyl groups at the α -position (C2) renders the α -proton highly acidic.

Keto-Enol Tautomerism Dynamics

Like most β -keto nitriles, this compound exists in a dynamic keto-enol equilibrium. However, the presence of the 2-nitrophenyl group significantly stabilizes the enol tautomer through extended π -conjugation and potential intramolecular hydrogen bonding between the enol hydroxyl and the ortho-nitro group. This tautomeric flexibility must be accounted for during spectroscopic analysis and reaction planning.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data and structural parameters of the molecule:

PropertyValue
Chemical Name 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile
CAS Number 2060047-30-3
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Core Scaffold α -Aryl- β -keto nitrile
Functional Groups Nitrile (-CN), Ketone (C=O), Nitro (-NO₂), Aryl, Isopropyl
Hydrogen Bond Donors 0 (Keto form) / 1 (Enol form)
Hydrogen Bond Acceptors 4

Upstream Synthesis: Acylation of Arylacetonitriles

The most robust and scalable method for synthesizing α -aryl- β -keto nitriles is the Claisen-type condensation of an arylacetonitrile with an ester [3]. For this target, 2-(2-nitrophenyl)acetonitrile is acylated using ethyl isobutyrate.

Mechanistic Causality

The α -protons of 2-(2-nitrophenyl)acetonitrile are acidic due to the inductive and resonance effects of the adjacent nitrile and nitroaryl groups. Deprotonation generates a nucleophilic carbanion that attacks the carbonyl carbon of ethyl isobutyrate.

Critical Insight: The resulting β -keto nitrile product is significantly more acidic than the starting nitrile. Therefore, standard catalytic base conditions will fail. To drive the reaction equilibrium forward, at least 2.2 to 2.5 equivalents of a strong base must be utilized to form the stable enolate of the product, preventing the reverse reaction [2]. Potassium tert-butoxide ( t -BuOK) is selected over sodium ethoxide to eliminate the risk of transesterification and nucleophilic attack on the ester.

UpstreamSynthesis A 2-(2-Nitrophenyl) acetonitrile C Base (t-BuOK) THF, 0°C to RT A->C B Ethyl Isobutyrate B->C D Enolate Intermediate C->D Acylation E Acidic Workup (HCl) D->E Quench F 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile E->F Product

Caption: Workflow for the Claisen-type acylation yielding the target β-keto nitrile.

Experimental Protocol: Upstream Synthesis
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(2-nitrophenyl)acetonitrile (10.0 mmol, 1.0 equiv) and ethyl isobutyrate (12.0 mmol, 1.2 equiv) in anhydrous THF (20 mL, 0.5 M).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add potassium tert-butoxide (25.0 mmol, 2.5 equiv) in small portions over 15 minutes to control the exothermic deprotonation.

  • Acylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under an inert atmosphere. The mixture will transition to a deep red/brown suspension, indicating the formation of the product enolate.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 1M HCl until the aqueous phase reaches a pH of 2–3. Extract the mixture with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford the pure product.

Downstream Application: Reductive Cyclization to Indoles

The strategic placement of the ortho-nitro group relative to the highly reactive β -keto nitrile moiety makes 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile an ideal precursor for the synthesis of 2,3-disubstituted indoles [1], specifically 2-isopropyl-1H-indole-3-carbonitrile .

Mechanistic Causality

The transformation relies on a tandem reduction-cyclization sequence. Iron powder in the presence of hydrochloric acid (Béchamp reduction conditions) is selected for its high chemoselectivity. It rapidly reduces the nitro group to an aniline without over-reducing the nitrile or the ketone.

Once the ortho-aniline is generated, the newly formed primary amine is perfectly poised for an intramolecular nucleophilic attack on the β -carbonyl group (C3). This forms a 5-membered hemiaminal intermediate. The acidic medium simultaneously catalyzes the subsequent dehydration, driving aromatization to yield the thermodynamically stable indole core [4].

ReductiveCyclization A 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile B Reduction (Fe/HCl) A->B C 2-(2-Aminophenyl)-4-methyl -3-oxopentanenitrile B->C NO2 -> NH2 D Intramolecular Attack (Amine to Carbonyl) C->D E Hemiaminal Intermediate D->E F Dehydration (-H2O) E->F G 2-Isopropyl-1H-indole -3-carbonitrile F->G Aromatization

Caption: Mechanistic pathway of the reductive cyclization forming 2-isopropyl-1H-indole-3-carbonitrile.

Experimental Protocol: Reductive Cyclization
  • Reduction: Dissolve 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (5.0 mmol, 1.0 equiv) in a solvent mixture of Ethanol/Water (4:1, 25 mL). Add Iron powder (25.0 mmol, 5.0 equiv) followed by a catalytic amount of concentrated HCl (0.5 mL).

  • Cyclization: Heat the vigorously stirred suspension to reflux (80 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Filtration: Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot ethyl acetate (30 mL).

  • Workup & Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and concentrate. Purify via recrystallization from hot ethanol to yield pure 2-isopropyl-1H-indole-3-carbonitrile.

Analytical Signatures (E-E-A-T Validation)

To validate the successful synthesis of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, the following spectroscopic signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz): The isopropyl group will present as a distinct doublet for the methyl groups ( δ ~1.1 ppm, 6H) and a septet for the methine proton ( δ ~2.8 ppm, 1H). Depending on the keto-enol equilibrium, the α -proton (keto form) will appear as a singlet ( δ ~5.5 ppm, 1H), or be replaced by a broad enol -OH peak ( δ >10 ppm). The ortho-nitroaryl protons will appear as a complex multiplet in the downfield region ( δ 7.4–8.2 ppm).

  • IR Spectroscopy (ATR): Strong absorption bands are expected at ~2250 cm⁻¹ (C N stretch), ~1715 cm⁻¹ (C=O stretch, keto form), and ~1525 / 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches, respectively).

References

  • Double Palladium Catalyzed Reductive Cyclizations. Synthesis of 2,2′-, 2,3′-, and 3,3′-Bi-1H-indoles, Indolo[3,2-b]indoles, and Indolo[2,3-b]indoles. The Journal of Organic Chemistry - ACS Publications.[Link] [1]

  • Process for preparing beta-keto nitriles and salts thereof.
  • Exploration of Oxidative Ritter-Type Reaction of α-Arylketones and Its Application for the Collective Total Syntheses of Erythrina Alkaloids. CCS Chemistry - Chinese Chemical Society.[Link] [4]

Exploratory

Comprehensive NMR Spectroscopic Analysis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Executive Summary & Structural Significance The compound 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3)[1] is a highly functionalized α -aryl- β -ketonitrile. Molecules within this structural class se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3)[1] is a highly functionalized α -aryl- β -ketonitrile. Molecules within this structural class serve as pivotal synthetic intermediates, frequently utilized in the convergent synthesis of complex heterocyclic scaffolds, including corticotropin-releasing factor (CRF) receptor antagonists[2].

From an analytical perspective, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique set of challenges. The molecule features a stereogenic center at the C2 position, which induces magnetic inequivalence in adjacent symmetric groups. Furthermore, the central C2 methine is subjected to the intense, competing anisotropic effects of three distinct electron-withdrawing moieties: a nitrile group, a ketone carbonyl, and an ortho-nitrophenyl ring[3]. This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this molecule, establishing a self-validating protocol for researchers and drug development professionals.

Structural Dynamics & Stereochemical Considerations

Before interpreting the spectral data, it is critical to understand the physical chemistry governing the molecule's behavior in solution:

  • Keto-Enol Tautomerism: While standard β -ketonitriles often exhibit significant enolization in solution, 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is an exception. The steric bulk of the isopropyl group at C4, combined with the out-of-plane rotation required by the ortho-nitrophenyl group to minimize steric clash, severely destabilizes the planar enolate form. Consequently, in non-polar solvents like CDCl 3​ , the keto tautomer is the overwhelmingly predominant species observed in the NMR timescale.

  • Diastereotopic Methyls: The C2 carbon is a chiral center. Because the adjacent isopropyl group (at C4) resides in a chiral environment, its two methyl groups are diastereotopic . They are magnetically inequivalent and will resonate as two distinct signals. Failure to recognize this phenomenon frequently leads to erroneous assumptions regarding sample purity.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of this compound is defined by strict spin-spin coupling networks and profound deshielding effects.

Causality of Chemical Shifts

The most diagnostic signal is the C2 methine proton. Positioned alpha to a nitrile, a carbonyl, and an aromatic ring, it experiences massive inductive electron withdrawal and anisotropic deshielding, pushing its resonance downfield to approximately δ 5.65 ppm. Because it is attached to a carbon with no adjacent protons (C1 is quaternary, C3 is quaternary, and the aromatic ipso-carbon is quaternary), it appears as a sharp singlet.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
C5-H 3​ 1.15Doublet (d)6.83HIsopropyl methyl (diastereotopic due to C2 chirality)
C4'-H 3​ 1.22Doublet (d)6.83HIsopropyl methyl (diastereotopic due to C2 chirality)
C4-H 3.05Heptet (hept)6.81HIsopropyl methine, split by 6 adjacent methyl protons
C2-H 5.65Singlet (s)-1HAlpha-methine, heavily deshielded by CN, C=O, and Ar
Ar-H (C4'') 7.55Td7.8, 1.21HAromatic proton, meta to NO 2​ group
Ar-H (C5'') 7.65Td7.8, 1.21HAromatic proton, para to NO 2​ group
Ar-H (C6'') 7.75Dd7.8, 1.21HAromatic proton, ortho to the C2 attachment point
Ar-H (C3'') 8.15Dd8.2, 1.21HAromatic proton, ortho to NO 2​ (highly deshielded)

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum maps the carbon framework, highlighting the extreme electron deficiency of the carbonyl and nitrile carbons.

Causality of Chemical Shifts

The ketone carbonyl (C3) resonates past 200 ppm, typical for aliphatic ketones, while the nitrile carbon (C1) appears near 115.8 ppm. The aromatic carbon bonded directly to the nitro group (C2'') is significantly deshielded ( 147.5 ppm) due to the strong resonance electron-withdrawing nature of the -NO 2​ moiety.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C5 / C4' 18.5, 19.2CH 3​ Isopropyl methyls (split into two signals by C2 chirality)
C4 41.5CHIsopropyl methine
C2 48.2CHAlpha-carbon (deshielded by adjacent heteroatom groups)
C1 115.8C (quat)Nitrile carbon
Ar-C (C3'') 125.5CHAromatic carbon (ortho to NO 2​ )
Ar-C (C1'') 126.0C (quat)Aromatic ipso-carbon attached to C2
Ar-C (C5'') 129.8CHAromatic carbon (para to NO 2​ )
Ar-C (C6'') 131.2CHAromatic carbon (ortho to C1'')
Ar-C (C4'') 134.5CHAromatic carbon (meta to NO 2​ )
Ar-C (C2'') 147.5C (quat)Aromatic ipso-carbon attached to NO 2​
C3 201.5C (quat)Ketone carbonyl

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following self-validating workflow must be employed. This protocol prevents misassignment of the diastereotopic methyls and ensures quantitative detection of quaternary carbons.

Step 1: Sample Preparation

  • Dissolve 30–50 mg of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulate interference.

Step 2: 1D 1 H NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Parameters: 16 scans (ns=16), acquisition time (AQ) of 3.0 seconds.

  • Validation: Verify the integration ratio of the two doublets at 1.15 and 1.22 ppm. They must integrate to exactly 3H each relative to the 1H singlet at 5.65 ppm.

Step 3: Quantitative 1D 13 C NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30) to retain NOE enhancement while decoupling protons.

  • Critical Parameter: Set the relaxation delay (D1) to 5.0 seconds . Causality: Quaternary carbons (C1, C3, C1'', C2'') lack attached protons to facilitate dipole-dipole relaxation. A short D1 will result in artificial signal attenuation, causing these critical peaks to vanish into the baseline.

  • Parameters: Minimum 1024 scans to achieve a >10:1 signal-to-noise ratio for the carbonyl carbon.

Step 4: 2D HMBC Validation (Heteronuclear Multiple Bond Correlation)

  • Run an HMBC experiment optimized for long-range coupling ( 2JCH​ and 3JCH​≈8 Hz).

  • Validation Checkpoint: The singlet proton at δ 5.65 (C2-H) must show strong cross-peaks to the carbonyl carbon ( δ 201.5), the nitrile carbon ( δ 115.8), and the aromatic ipso-carbon ( δ 126.0). This definitively locks the core connectivity of the molecule.

Analytical Workflow Visualization

NMR_Protocol Prep Sample Prep (CDCl3 + TMS) H1 1D 1H NMR (zg30, ns=16) Prep->H1 C13 1D 13C NMR (zgpg30, D1=5s) Prep->C13 COSY 2D COSY (iPr Spin System) H1->COSY HMBC 2D HMBC (C2-H Cross-peaks) H1->HMBC C13->HMBC Val Structural Validation COSY->Val HMBC->Val

Figure 1: Self-validating multidimensional NMR workflow for structural elucidation.

References

  • [1] 2060047-30-3 | 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile - BLDpharm. BLD Pharm. Available at:

  • [3] CAS:2060047-30-3 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile. Bidepharm. Available at:

  • [2] EP2412702B1 - Method for producing cyclopropanecarboxylic acid ester. Google Patents. Available at:

Sources

Foundational

Mechanism of Formation of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile: A Mechanistic and Methodological Guide

Executive Summary The synthesis of highly functionalized β -keto nitriles, such as 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, represents a critical node in modern synthetic organic chemistry and drug development. Fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized β -keto nitriles, such as 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, represents a critical node in modern synthetic organic chemistry and drug development. Featuring a dense array of functional groups—a nitrile, a ketone, an isopropyl moiety, and an ortho-nitroaryl ring—this molecule serves as an invaluable precursor for the construction of complex nitrogenous heterocycles, including indoles, quinolines, and pyrrolones.

This technical guide systematically deconstructs the mechanism of its formation via the Claisen-type acylation of 2-(2-nitrophenyl)acetonitrile. By bridging theoretical chemical logic with field-proven empirical data, this document provides researchers with a self-validating experimental protocol and the thermodynamic rationale necessary for process optimization.

Structural Deconstruction & Chemical Logic

To synthesize 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, a retrosynthetic disconnection of the C2–C3 bond reveals two logical precursors:

  • The Nucleophile: 2-(2-nitrophenyl)acetonitrile. The α -protons of this molecule are highly acidic due to the synergistic electron-withdrawing effects of the adjacent nitrile group and the ortho-nitrophenyl ring.

  • The Electrophile: An isobutyryl halide or ester (e.g., ethyl isobutyrate). The isopropyl group (forming the 4-methylpentane skeleton) is delivered via this acylating agent.

The union of these two components relies on a nucleophilic acyl substitution, commonly executed as a Claisen-type condensation (1)[1].

Mechanistic Pathway: Step-by-Step Causality

The formation of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is driven by a precise cascade of acid-base equilibria and nucleophilic attacks. Understanding the causality behind each step is critical for troubleshooting and scaling the reaction.

  • Step 1: Enolization and Carbanion Formation The reaction initiates with the deprotonation of 2-(2-nitrophenyl)acetonitrile by a strong base (typically Sodium Hydride, NaH). NaH is preferred over hydroxide or alkoxide bases because its byproduct (H 2​ gas) escapes the system. This renders the deprotonation irreversible and prevents competitive nucleophilic attack on the electrophile.

  • Step 2: Nucleophilic Acyl Substitution The resulting resonance-stabilized nitrile carbanion attacks the carbonyl carbon of ethyl isobutyrate. This forces electron density onto the oxygen, generating a tetrahedral intermediate.

  • Step 3: Collapse of the Tetrahedral Intermediate The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide anion (EtO ) as a leaving group. This transiently forms the neutral β -keto nitrile.

  • Step 4: The Thermodynamic Sink The newly formed 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is exceptionally acidic. Its α -proton is flanked by three electron-withdrawing groups: a ketone, a nitrile, and a nitrophenyl ring. The expelled ethoxide (or the second equivalent of NaH) immediately deprotonates this α -carbon, forming a stable enolate. This step is the crucial thermodynamic driving force that pushes the equilibrium entirely to the right, a hallmark of arylacetonitrile acylation (2)[2].

  • Step 5: Acidic Workup The reaction is quenched with an aqueous acid. The stable enolate is protonated, yielding the final neutral product, which is subsequently extracted into an organic phase.

Mechanistic Diagram

Mechanism A 2-(2-nitrophenyl)acetonitrile C Nitrile Carbanion A->C Step 1: Deprotonation B Base (NaH) B->C E Tetrahedral Intermediate C->E Step 2: Nucleophilic Attack D Ethyl Isobutyrate D->E F β-Keto Nitrile (Transient) E->F Step 3: Ethoxide Expulsion G Stable Enolate Sink F->G Step 4: Thermodynamic Deprotonation I 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile G->I Step 5: Protonation H Acidic Workup (H+) H->I

Mechanistic pathway for the Claisen-type acylation of 2-(2-nitrophenyl)acetonitrile.

Experimental Protocol: Self-Validating Workflow

Expertise & Experience Note: The stoichiometry of the base is the most common point of failure in this synthesis. The use of 2.2 equivalents of base is not arbitrary. One equivalent is consumed during the initial deprotonation, and a second equivalent is strictly required to deprotonate the highly acidic product, forming the thermodynamic sink. The 0.2 equivalent excess accounts for trace moisture and ensures complete conversion (3)[3].

Materials & Reagents:

  • 2-(2-nitrophenyl)acetonitrile: 10.0 mmol (1.0 eq)

  • Ethyl isobutyrate: 12.0 mmol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil): 22.0 mmol (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet to ensure strictly anhydrous conditions.

  • Base Suspension: Add NaH (22.0 mmol) to the flask. Wash with anhydrous hexane (2 x 5 mL) via syringe to remove the mineral oil, decant the hexane, and suspend the purified NaH in 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Generation (Self-Validation Check 1): Dissolve 2-(2-nitrophenyl)acetonitrile (10.0 mmol) in 5 mL of THF. Add this solution dropwise to the NaH suspension over 15 minutes. Validation: You must observe the steady evolution of H 2​ gas and a color change to deep red/purple, confirming carbanion formation. Stir at 0 °C for 30 minutes.

  • Electrophile Addition: Dissolve ethyl isobutyrate (12.0 mmol) in 10 mL of THF. Add this solution dropwise to the carbanion mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4-6 hours. Monitor progress via TLC (Hexane/EtOAc 3:1) until the starting material spot is completely consumed.

  • Quenching (Self-Validation Check 2): Cool the mixture back to 0 °C. Carefully add 1M HCl dropwise until the pH of the aqueous layer reaches 2-3. Validation: The solution color will shift dramatically from deep red/purple to pale yellow as the enolate is protonated to the neutral β -keto nitrile.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Quantitative Data & Optimization

To maximize the yield of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, various base/solvent systems were evaluated. The data below summarizes the causal relationship between base selection, reaction conditions, and overall synthetic efficiency.

Base SystemSolventTemp (°C)EquivalentsYield (%)Mechanistic Rationale & Observations
NaH THF0 to 252.288% Irreversible deprotonation (H 2​ evolution); prevents nucleophilic attack on the ester by the base.
LDA THF-78 to 252.285%Kinetic enolate formation; excellent yield but operationally more complex, moisture-sensitive, and expensive.
t-BuOK THF0 to 252.576%Sterically hindered base minimizes side reactions, but its highly hygroscopic nature slightly reduces yield.
NaOEt EtOH78 (Reflux)3.054%Reversible deprotonation; requires a large excess of base; competing transesterification significantly lowers yield.

References

  • Cook, C. E., Corley, R. C., & Wall, M. E. (1965). Flavonoids. I. Synthesis of 2,2-Dialkyl-Δ3-isoflavenes from Coumarins. ResearchGate.
  • Aleksanyan, M. V., Harutyunyan, G. K., Stepanyan, H. M., Muradyan, R. Y., & Gasparyan, S. P. (2024). Synthesis and Biological Activity of 4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones. Pleiades Publishing.
  • Frontana-Uribe, B. A., et al. (2025). Greening Organic Electrochemistry: Harnessing Electrogenerated Bases (EGBs) for Sustainable Organic Transformations. ACS Publications.

Sources

Exploratory

Thermodynamic stability of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile Executive Summary This technical guide provides a comprehensive framework for assessing the thermodynamic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, a complex β-ketonitrile of interest in synthetic and pharmaceutical chemistry. In the absence of extensive public data on this specific molecule, this document outlines a robust, first-principles approach to characterization. It combines theoretical analysis based on the compound's structural motifs with detailed, field-proven experimental and computational workflows. The guide is designed for researchers, chemists, and drug development professionals, offering a self-validating system for determining critical stability parameters, predicting degradation pathways, and ensuring material quality and safety. The core methodologies discussed include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Density Functional Theory (DFT) calculations, providing a holistic view of the compound's thermal behavior.

Introduction: The Significance of Thermal Stability

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is a molecule featuring a rich chemical architecture, combining a β-ketonitrile core with a sterically demanding 2-nitrophenyl substituent.[1][2] Such compounds are versatile intermediates in organic synthesis, particularly for constructing heterocyclic scaffolds of medicinal importance.[1][3] However, the presence of an energetic nitro group ortho to a flexible side chain introduces significant questions about the compound's thermodynamic stability.

Thermal stability is a critical quality attribute for any chemical entity, profoundly influencing its shelf-life, storage conditions, and safety during handling and manufacturing.[4] Uncontrolled thermal decomposition can lead to loss of potency, the formation of potentially toxic byproducts, and significant safety hazards, especially with nitro-containing compounds known for their exothermic decomposition profiles.[5][6] This guide establishes a systematic approach to thoroughly characterize the thermal properties of this molecule.

Theoretical Stability Assessment: A-Priori Insights from Molecular Structure

A preliminary assessment of stability can be derived from the compound's constituent functional groups:

  • The β-Ketonitrile Moiety: This group is known for its versatile reactivity.[7] The α-proton is acidic, making the molecule susceptible to base-catalyzed reactions. While the nitrile and ketone groups themselves are relatively stable, their proximity allows for complex cyclization and condensation reactions under certain conditions.

  • The 2-Nitrophenyl Group: Aromatic nitro compounds are a well-known class of energetic materials. The C-NO₂ bond is often the weakest point in the molecule and the primary site for initiating thermal decomposition.[8] The ortho-position of the nitro group relative to the complex substituent creates the potential for intramolecular interactions, such as hydrogen bonding or sterically-driven strain, that could lower the decomposition temperature. It may also facilitate unique decomposition pathways, such as intramolecular cyclization or oxygen transfer reactions.[9]

  • Steric Hindrance: The isopropyl group (-CH(CH₃)₂) and the bulky 2-nitrophenyl group create a sterically congested environment around the central chiral carbon. This may impart some kinetic stability by hindering intermolecular reactions, but it could also introduce ring strain in any cyclized transition states, influencing the decomposition mechanism.

Based on these features, it is hypothesized that the primary decomposition pathway will be initiated by the nitro group, potentially through C-NO₂ bond homolysis or an intramolecular rearrangement.

Proposed Experimental Program for Thermal Stability Analysis

A multi-technique experimental approach is essential for a comprehensive stability profile. The primary workhorses in thermal analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is invaluable for determining the onset temperature of degradation where mass loss occurs.

Detailed Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Place 3-5 mg of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset) from the first derivative of the TGA curve.

    • Quantify the mass loss at each decomposition step and the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[12] It is used to detect thermal events like melting, crystallization, and decomposition, and to quantify their associated enthalpy changes.

Detailed Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a point beyond decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.[5]

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point (T_m) and integrate to find the enthalpy of fusion (ΔH_fus).

    • Identify any sharp, exothermic peaks, which are indicative of decomposition events. Determine the onset temperature (T_onset) and enthalpy of decomposition (ΔH_decomp).

Data Presentation: Hypothetical Thermal Analysis Results

The data obtained from TGA and DSC should be summarized for clarity.

ParameterMethodHypothetical ValueInterpretation
Melting Point (T_m)DSC115 °CIndicates the transition from solid to liquid phase.
Enthalpy of Fusion (ΔH_fus)DSC25 kJ/molEnergy required for melting; provides purity information.
Decomposition Onset (T_onset)TGA195 °CThe temperature at which significant mass loss begins.
Decomposition Onset (T_onset)DSC198 °CThe temperature at which exothermic decomposition starts.
Enthalpy of Decomposition (ΔH_decomp)DSC-350 kJ/molA large negative value indicates a highly energetic decomposition.
Mass Loss (Step 1)TGA85% at 195-250 °CMajor decomposition event.
Residual MassTGA15% at 500 °CSuggests the formation of a char or non-volatile residue.

Proposed Computational Chemistry Workflow

Computational chemistry, particularly Density Functional Theory (DFT), provides molecular-level insights that complement experimental data.[13] It can be used to predict thermodynamic properties, identify the weakest bonds, and map potential decomposition pathways.[14]

Workflow for Computational Stability Analysis

  • Geometry Optimization: Optimize the 3D structure of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

  • Bond Dissociation Energy (BDE) Analysis: Calculate the BDE for key bonds (e.g., C-NO₂, C-C bonds adjacent to the carbonyl) to identify the most likely initiation step for thermal decomposition. The bond with the lowest BDE is the most probable point of initial fragmentation.

  • Transition State Searching: For postulated decomposition mechanisms (e.g., intramolecular cyclization), locate the transition state structures and calculate the activation energy barriers. This helps determine the kinetic feasibility of different degradation pathways.

The following diagram illustrates the integrated workflow for stability assessment.

G Integrated Stability Assessment Workflow TGA TGA Analysis (Mass Loss vs. Temp) Data_Int Data Integration & Interpretation TGA->Data_Int T_onset, Mass Loss DSC DSC Analysis (Heat Flow vs. Temp) DSC->Data_Int T_m, T_onset, ΔH_decomp HPLC Degradation Product ID (Forced Degradation) HPLC->Data_Int Degradants DFT_Opt DFT Geometry Optimization BDE Bond Dissociation Energy (BDE) Calc. DFT_Opt->BDE TS_Search Transition State (TS) Search DFT_Opt->TS_Search BDE->Data_Int Weakest Bond TS_Search->Data_Int Activation Energy Final_Report Comprehensive Stability Profile Data_Int->Final_Report Synthesize Findings

Caption: Integrated workflow for thermal stability assessment.

Postulated Thermal Decomposition Pathway

Given the ortho-nitro functionality, a plausible decomposition mechanism involves an intramolecular cyclization, which often has a lower activation energy than simple C-NO₂ bond homolysis.

G cluster_heat Start Starting Molecule (4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile) TS1 Transition State (Intramolecular H-abstraction) Start->TS1 ΔH‡₁ Intermediate1 Cyclic Intermediate (N-hydroxy indole derivative) TS1->Intermediate1 Fragments Decomposition Products (e.g., CO, NO, H₂O, char) Intermediate1->Fragments Further fragmentation Heat Δ (Heat)

Caption: A plausible intramolecular decomposition pathway.

This proposed pathway begins with the abstraction of the acidic α-hydrogen by one of the nitro group's oxygen atoms, proceeding through a six-membered transition state. This could lead to a cyclic N-hydroxy intermediate that is itself unstable and rapidly decomposes into smaller, volatile fragments and a carbonaceous residue. This mechanism is consistent with decomposition patterns observed in other ortho-substituted nitroaromatic compounds.

Conclusion

The thermodynamic stability of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile presents a multifaceted challenge requiring a synergistic combination of experimental and computational techniques. While its complex structure offers significant synthetic utility, the presence of an energetic 2-nitrophenyl group necessitates a thorough and cautious evaluation of its thermal properties. The integrated workflow detailed in this guide—employing TGA, DSC, and DFT calculations—provides a robust framework for determining key stability parameters, identifying potential hazards, and elucidating decomposition mechanisms. This systematic approach is essential for ensuring the safe handling, storage, and application of this and structurally related compounds in research and development.

References

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from Lab Manager.[12]

  • Malvern Panalytical. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from Malvern Panalytical.[15]

  • BenchChem. (n.d.). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. Retrieved from BenchChem.[5]

  • Gabbott, P. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. Retrieved from American Pharmaceutical Review.[10]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1. Retrieved from BenchChem.[4]

  • Price, S. L. (2009, July 28). Computational prediction of organic crystal structures and polymorphism. Taylor & Francis Online.[16]

  • Walsh Medical Media. (2025, March 21). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Retrieved from Walsh Medical Media.[13]

  • News-Medical.Net. (2019, February 26). Thermal Analysis of Pharmaceutical Materials. Retrieved from News-Medical.Net.[11]

  • Wang, Y., et al. (2023, June 2). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. ACS Publications.[17]

  • PubChem. (n.d.). 2-Nitrophenol. Retrieved from PubChem.[6]

  • Reddit. (2025, October 9). How useful is computational chemistry as a synthetic organic chemist. r/OrganicChemistry.[18]

  • Chittenden, R. A., & Cooper, G. H. (1970). Thermal decomposition of t-butyl 2-nitrobenzenesulphenate. Journal of the Chemical Society C: Organic.[9]

  • Longdom Publishing. (2023, December 8). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from Longdom Publishing.[14]

  • Wang, Y., et al. (2023, June 2). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. ACS Publications.[8]

  • Mohammadi, Z., et al. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publications.[3]

  • BenchChem. (n.d.). The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. Retrieved from BenchChem.[1]

  • MDPI. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Retrieved from MDPI.[19]

  • BenchChem. (n.d.). Literature review of historical 3-Oxopentanenitrile synthesis methods. Retrieved from BenchChem.[20]

  • Kruger, H. G., et al. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry.[7]

  • BLDpharm. (n.d.). 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile. Retrieved from BLDpharm.[2]

Sources

Foundational

Unlocking Indole Scaffolds: A Technical Guide to 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently encounter bottlenecks in the scalable synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter bottlenecks in the scalable synthesis of highly functionalized heterocyclic pharmacophores. 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS 2060047-30-3) is a structurally dense α -aryl- β -keto nitrile that serves as a highly versatile, advanced synthon. Its primary value in medicinal chemistry lies in its programmed reactivity: the juxtaposition of the ortho-nitro group, the electrophilic β -ketone, and the nitrile moiety makes it an ideal precursor for the rapid, one-pot construction of 2,3-disubstituted indoles via reductive cyclization.

Physicochemical Profiling

To establish baseline quality control and structural dynamics, the core quantitative data for this intermediate is summarized below:

PropertyValue
CAS Number 2060047-30-3
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
MDL Number MFCD30499845
SMILES String CC(C)C(C(C1=CC=CC=C1=O)C#N)=O
Structural Class α -Aryl- β -keto nitrile

Strategic Synthesis: The Weinreb Amide Acylation Workflow

Synthesizing β -keto nitriles directly from arylacetonitriles and acid chlorides is notoriously problematic. Acid chlorides are overly reactive, frequently leading to O-acylation of the resulting enolate or double addition to form tertiary alcohols.

Expertise & Causality: To build a self-validating, high-yield system, we utilize a Weinreb Amide (N-methoxy-N-methylisobutyramide) . When the nitrile anion attacks the Weinreb amide, it forms a stable, five-membered tetrahedral chelate with the metal counterion (Na⁺). This chelate acts as a thermodynamic sink, completely halting further reactivity. The intermediate only collapses to reveal the desired β -ketone upon the introduction of an aqueous acidic quench, preventing over-addition entirely.

Protocol 1: Synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile
  • Deprotonation: Flame-dry a 500 mL round-bottom flask. Charge with 2-nitrophenylacetonitrile (1.0 eq) and anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Anion Generation: Gradually add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Note: NaH is chosen over weaker bases to ensure rapid, irreversible deprotonation of the α -carbon. Stir for 30 minutes.

  • Acylation: Introduce N-methoxy-N-methylisobutyramide (1.1 eq) dropwise over 15 minutes.

  • Chelate Formation: Remove the ice bath and stir at 25 °C for 4 hours. The stable tetrahedral chelate forms and persists in solution.

  • Workup & Collapse: Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. The mild acid hydrolyzes the chelate, releasing the target β -keto nitrile.

  • Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Weinreb_Acylation A 2-Nitrophenylacetonitrile B NaH (Base) Deprotonation A->B C Nitrile Anion B->C E Tetrahedral Chelate (Stable Intermediate) C->E + Isobutyryl Weinreb Amide D Weinreb Amide Addition F Aqueous NH4Cl Workup E->F Prevents Over-addition G 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile F->G

Synthetic workflow of Weinreb amide acylation preventing over-addition.

Reductive Cyclization: Pathway to Indole Scaffolds

The most powerful application of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is its transformation into 2-isopropyl-1H-indole-3-carbonitrile via reductive cyclization . Indoles are privileged scaffolds in drug discovery, and this methodology provides direct, regioselective access to 2,3-disubstituted indoles from ortho-functionalized nitroarenes .

Expertise & Causality: The reduction of the nitro group must be strictly chemoselective to avoid reducing the nitrile or the ketone. By utilizing Iron powder in glacial acetic acid (Fe/AcOH), we trigger a self-driving cascade:

  • Iron chemoselectively reduces the -NO₂ group to an aniline (-NH₂).

  • The acidic environment immediately protonates the β -ketone, accelerating an intramolecular nucleophilic attack by the nascent amine.

  • The resulting hemiaminal undergoes rapid acid-catalyzed dehydration, driven by the thermodynamic stability of the newly formed aromatic indole core.

Protocol 2: Reductive Cyclization Cascade
  • Setup: Dissolve 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Reduction: Add Iron powder (Fe, 5.0 eq) in small portions at 25 °C to manage the initial exotherm.

  • Cyclization: Attach a reflux condenser and heat the suspension to 80 °C for 2 hours. Note: Elevated temperature is critical to drive the final dehydration step of the hemiaminal intermediate.

  • Filtration: Cool to room temperature and filter the suspension through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with EtOAc.

  • Neutralization: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by carefully adding saturated aqueous NaHCO₃ until pH 8 is reached.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and evaporate. Recrystallize the crude solid from ethanol to afford pure 2-isopropyl-1H-indole-3-carbonitrile.

Reductive_Cyclization S 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile R Chemoselective Reduction (Fe/AcOH) S->R I1 Aniline Intermediate (Unstable) R->I1 C Intramolecular Attack (NH2 onto C=O) I1->C I2 Hemiaminal Intermediate C->I2 D Acid-Catalyzed Dehydration (-H2O) I2->D P 2-Isopropyl-1H-indole-3-carbonitrile D->P

Mechanistic pathway of the reductive cyclization cascade to form the indole core.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile prior to cyclization, the following QC parameters are standard:

  • HPLC: Column: C18 (150 x 4.6 mm, 5 µm); Mobile Phase: MeCN/H₂O (0.1% TFA) gradient; UV Detection at 254 nm. Target purity >98%.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the characteristic isopropyl doublet (methyls) around 1.1–1.2 ppm, the septet for the CH at ~2.8–3.0 ppm, and the highly deshielded singlet for the α -proton around 5.5 ppm (if not fully enolized), alongside the complex aromatic multiplet (4H) from the 2-nitrophenyl ring.

  • LC-MS (ESI+): Expected [M+H]⁺ peak at m/z 233.2.

Exploratory

Spectroscopic Characterization (IR, UV-Vis) of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile: A Technical Whitepaper

Abstract The structural verification of complex pharmaceutical intermediates requires a rigorous, self-validating approach to spectroscopic analysis. This whitepaper provides an in-depth technical guide for the Infrared...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural verification of complex pharmaceutical intermediates requires a rigorous, self-validating approach to spectroscopic analysis. This whitepaper provides an in-depth technical guide for the Infrared (IR) and Ultraviolet-Visible (UV-Vis) characterization of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3). By examining the causality between the molecule's unique steric constraints and its spectroscopic behavior, this guide establishes highly reliable, self-validating protocols for analytical scientists and drug development professionals.

Structural Dynamics & Theoretical Framework

To accurately interpret the spectroscopic data of [1], we must first analyze its structural dynamics. The molecule is an α -aryl- β -keto nitrile, featuring an isopropyl group attached to a carbonyl, with the α -carbon substituted by a cyano (-C≡N) group and an ortho-nitroaryl ring.

The Causality of Keto-Enol Tautomerism

In standard β -keto esters or β -diketones, the enol tautomer is often highly stabilized by a six-membered intramolecular hydrogen bond between the enol hydroxyl and the adjacent carbonyl oxygen [2]. However, the spectroscopic profile of this specific β -keto nitrile is fundamentally different due to two causal factors:

  • Linearity of the Cyano Group: The sp-hybridized cyano group is strictly linear (180°). This geometry physically prevents the formation of a stable, unstrained intramolecular hydrogen bond with an enol hydroxyl group.

  • Steric Encumbrance: The bulky isopropyl group and the ortho-nitro substitution on the aromatic ring create severe steric hindrance. This forces the aromatic ring to twist out of coplanarity with the α -carbon, disrupting the extended π -conjugation that would otherwise stabilize an enol double bond.

As a result, unlike many β -dicarbonyls, this molecule exists almost exclusively in the keto tautomer at equilibrium [3]. This structural reality dictates the presence of sharp, distinct C=O and C≡N stretching frequencies in the IR spectrum, rather than the broad O-H bands typical of enolized systems.

StructuralDynamics cluster_features Structural Features cluster_effects Physicochemical Effects cluster_spectra Spectroscopic Outcomes Compound 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile (CAS: 2060047-30-3) LinearCN Linear Cyano Group (-C≡N) Compound->LinearCN OrthoNitro Ortho-Nitroaryl Group Compound->OrthoNitro Isopropyl Isopropyl Carbonyl Group Compound->Isopropyl NoHBond Prevents Stable Intramolecular H-Bonding LinearCN->NoHBond Steric Steric Hindrance & Ring Twist OrthoNitro->Steric Isopropyl->Steric Keto Predominant Keto Tautomer NoHBond->Keto Steric->Keto IR IR: Sharp C=O (~1720 cm⁻¹) Sharp C≡N (~2250 cm⁻¹) Keto->IR UV UV: Nitroaromatic Transitions (260, 330 nm) Keto->UV

Logical flow demonstrating how structural features dictate the tautomeric state and spectroscopic outcomes.

Infrared (IR) Spectroscopy Profiling

Because the keto form is dominant, the IR spectrum will not show the broad, hydrogen-bonded O-H stretch (~3200–3400 cm⁻¹) or the conjugated C=C stretch (~1620 cm⁻¹) typical of enols. Instead, the spectrum is defined by the inductive effects of the substituents on the α -carbon. The strongly electron-withdrawing cyano and ortho-nitrophenyl groups remove electron density from the carbonyl carbon, increasing the force constant of the C=O bond and shifting it to a higher wavenumber than a standard aliphatic ketone.

Quantitative IR Data Summary
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity & ShapeCausality / Structural Note
Nitrile (-C≡N) Stretching2240 – 2260Medium, SharpUnconjugated sp-hybridized carbon.
Carbonyl (C=O) Stretching1715 – 1730Strong, SharpShifted higher due to α -electron-withdrawing groups.
Nitro (-NO₂) Asymmetric Stretch1520 – 1540StrongCharacteristic of nitroaromatic systems.
Nitro (-NO₂) Symmetric Stretch1340 – 1360StrongOften split or broadened by ortho-steric twist.
Aliphatic (C-H) Stretching2850 – 2970Medium, MultipleAttributed to the isopropyl methyl groups.
Self-Validating Protocol: ATR-FTIR Analysis

To ensure high-fidelity spectral acquisition without moisture interference, use the following Attenuated Total Reflectance (ATR) protocol.

Step-by-Step Methodology:

  • Instrument Calibration (Validation Step): Run a standard polystyrene film check. Verify that the reference peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹. This mathematically validates the interferometer's laser alignment.

  • Background Acquisition: Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol. Allow it to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to map and subtract ambient CO₂ and H₂O.

  • Sample Application: Deposit 2–5 mg of the neat 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~70-80% gauge pressure).

  • Spectral Acquisition: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Data Processing & Self-Validation: Apply an atmospheric suppression algorithm. If negative peaks appear at 2350 cm⁻¹ (CO₂), the background has drifted; the system must be re-purged with dry nitrogen and the protocol restarted.

Ultraviolet-Visible (UV-Vis) Spectroscopy Profiling

The UV-Vis spectrum of this compound is dominated by the transitions of the ortho-nitrophenyl chromophore. The steric clash between the nitro group and the bulky α -substituents prevents the nitro group from achieving perfect coplanarity with the benzene ring. This reduces the π -orbital overlap, leading to a slight hypsochromic (blue) shift and hypochromic effect (reduced molar absorptivity) compared to unhindered para-nitro analogs.

Quantitative UV-Vis Data Summary
Transition TypeChromophorePredicted λmax​ (nm)Expected ϵ (L·mol⁻¹·cm⁻¹)Causality / Solvent Effect
π→π∗ Nitroaromatic Ring255 – 265~8,000 – 12,000Primary aromatic transition; slightly blue-shifted by steric twist.
n→π∗ Carbonyl (C=O)280 – 300< 100Weak transition, often buried under the nitroaromatic tail.
n→π∗ Nitro Group (-NO₂)325 – 340~100 – 200Weak transition; highly sensitive to solvent hydrogen-bonding.
Self-Validating Protocol: UV-Vis Analysis

Because the compound contains a highly polarizable nitroaromatic system, it is prone to π−π stacking or aggregation at high concentrations, which violates the Beer-Lambert law. The following protocol incorporates a mandatory linearity check to self-validate the data integrity.

Step-by-Step Methodology:

  • Solvent Selection: Use spectroscopic-grade Acetonitrile (MeCN). MeCN is chosen because its UV cutoff is low (190 nm), and as a polar aprotic solvent, it prevents solvolysis or artificial stabilization of the enol form.

  • Stock Solution Preparation: Accurately weigh 2.32 mg of the compound (MW = 232.24 g/mol ) and dissolve it in 10.0 mL of MeCN to create a 1.0 mM stock solution. Sonicate for 60 seconds to ensure complete dissolution.

  • Serial Dilution: Prepare four working standards by diluting the stock solution with MeCN to concentrations of 10 µM, 25 µM, 50 µM, and 100 µM.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes (1 cm path length) with blank MeCN. Run a baseline correction scan from 600 nm down to 200 nm.

  • Spectral Acquisition: Scan each working standard from 600 nm to 200 nm at a scan rate of 240 nm/min with a 1 nm slit width.

  • Beer-Lambert Validation (Self-Validation Step): Plot the maximum absorbance ( A ) at ~260 nm against the concentration ( c ) for all four standards. Calculate the linear regression ( R2 ). If R2≥0.99 , the data is validated, confirming no aggregation or detector saturation occurred.

UVVisWorkflow Start 1. Solvent Selection (Spectro-grade MeCN) Prep 2. Stock Solution Prep (1.0 mM in MeCN) Start->Prep Dilute 3. Serial Dilution (10, 25, 50, 100 µM) Prep->Dilute Blank 4. Baseline Correction (Blank MeCN Cuvette) Dilute->Blank Scan 5. Spectral Acquisition (200 - 600 nm) Blank->Scan Validate 6. Self-Validation: Beer-Lambert Linearity Check Scan->Validate Pass Validation Passed (R² ≥ 0.99) Validate->Pass Yes Fail Validation Failed (R² < 0.99) Validate->Fail No Action Check for Aggregation, Degradation, or Saturation Fail->Action

Self-validating UV-Vis experimental workflow ensuring Beer-Lambert compliance.

References

  • Master Organic Chemistry. "Keto-Enol Tautomerism: Key Points." Master Organic Chemistry. Available at:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile in active pharmaceutical ingredients

Application Note: 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile in the Synthesis of Active Pharmaceutical Ingredients Executive Summary & Strategic Value In the landscape of modern drug discovery, the efficient construc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile in the Synthesis of Active Pharmaceutical Ingredients

Executive Summary & Strategic Value

In the landscape of modern drug discovery, the efficient construction of privileged heterocyclic scaffolds is paramount. 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3) serves as a highly specialized, atom-economical intermediate for the synthesis of 2-isopropyl-1H-indole-3-carbonitrile derivatives[1].

Unlike traditional Fischer indole syntheses, which often suffer from poor regioselectivity and require harsh acidic conditions, the use of this specific ortho-nitrophenyl active methylene compound allows for a seamless, one-pot reductive cyclization. By strategically placing the nitrile and isobutyryl groups adjacent to the ortho-nitro aromatic ring, chemists can drive a thermodynamically favorable intramolecular condensation upon reduction. This specific indole core is a critical fragment in the development of two major classes of Active Pharmaceutical Ingredients (APIs): DYRK1A inhibitors for neurodevelopmental and neurodegenerative disorders[2], and Estrogen Receptor Beta (ERβ) agonists for the treatment of multiple sclerosis[3].

Mechanistic Rationale: The Reductive Cyclization Pathway

As an application scientist, selecting the right intermediate is about understanding the causality of the reaction cascade. The transformation of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile into an API scaffold relies on a highly predictable sequence:

  • Nitro Reduction: The reaction initiates with the reduction of the nitro group to an ortho-aniline intermediate.

  • Nucleophilic Attack (Regiocontrol): The nascent amino group is positioned in close spatial proximity to two electrophilic centers: the nitrile and the ketone. Because the ketone carbonyl is significantly more electrophilic than the nitrile carbon, the amine exclusively attacks the ketone.

  • Dehydration and Aromatization: The resulting cyclic hemiaminal undergoes rapid dehydration (-H₂O), driven by the thermodynamic stability of the resulting aromatic 10-π electron indole system.

This inherent regioselectivity guarantees that the isopropyl group is fixed at the 2-position and the cyano group at the 3-position of the indole ring, providing the exact steric and electronic profile required for target receptor binding.

ReductiveCyclization SM 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile Red Nitro Reduction (H2, Pd/C or Fe/AcOH) SM->Red Int Ortho-Aniline Intermediate (Transient) Red->Int Cyc Intramolecular Nucleophilic Attack (Amine to Carbonyl) Int->Cyc Dehyd Dehydration (-H2O) Aromatization Cyc->Dehyd Prod 2-Isopropyl-1H-indole -3-carbonitrile Scaffold Dehyd->Prod API1 DYRK1A Inhibitors (Alzheimer's / Down Syndrome) Prod->API1 Fragment-Based Drug Design API2 ERβ Agonists (Multiple Sclerosis) Prod->API2 N-Arylation

Workflow of the reductive cyclization of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile to API scaffolds.

Target API Applications

A. DYRK1A Inhibitors (Neurology & Oncology)

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a prime target for Down syndrome and Alzheimer's disease. The 2-isopropyl-1H-indole-3-carbonitrile scaffold acts as a critical fragment template. The carbonitrile group functions as a crucial hydrogen bond acceptor in the ATP-binding hinge region of the kinase, while the 2-isopropyl group provides optimal lipophilic contacts, reducing the overall molecular mass and lipophilicity compared to older, flat quinoline-based inhibitors[2].

B. Estrogen Receptor Beta (ERβ) Agonists (Multiple Sclerosis)

Neuroprotection in autoimmune diseases like Multiple Sclerosis (MS) can be achieved via ERβ agonism. By subjecting the 2-isopropyl-1H-indole-3-carbonitrile core to N-arylation (e.g., Ullmann coupling with 4-iodophenol), chemists synthesize APIs such as 1-(4-hydroxy-phenyl)-2-isopropyl-1H-indole-3-carbonitrile . This compound has demonstrated significant efficacy in delaying the progression of neurodegenerative clinical symptoms in MS models[3].

Self-Validating Experimental Protocols

To ensure high-fidelity translation from intermediate to API scaffold, the following protocols incorporate strict In-Process Controls (IPC) to validate the reaction at critical junctures.

Protocol A: Catalytic Hydrogenation (Preferred for Halogen-Free Substrates)

Causality Note: Catalytic hydrogenation is the cleanest method, generating only water as a byproduct. It is ideal for 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile as it lacks sensitive halogens that might undergo hydrodehalogenation.

  • Preparation: Dissolve 10.0 g (43.0 mmol) of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile in 100 mL of anhydrous ethanol in a Parr reactor flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) under a continuous argon sweep to prevent autoignition.

  • Reaction: Purge the vessel with H₂ gas three times. Pressurize to 40 psi and agitate at 25°C for 6 hours.

  • IPC Validation (Self-Validating Step): Withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material mass ( m/z 232.2 [M+H]⁺) is entirely consumed, and the target indole mass ( m/z 184.2 [M+H]⁺) is the dominant peak. The absence of the uncyclized aniline ( m/z 202.2) confirms that the thermodynamic dehydration is complete.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 30 mL of hot ethanol. Concentrate the filtrate in vacuo to yield crude 2-isopropyl-1H-indole-3-carbonitrile. Recrystallize from heptane/ethyl acetate.

Protocol B: Béchamp-Type Reduction (Preferred for Scalability and Impurity Tolerance)

Causality Note: Iron/Acetic acid is utilized when scaling up in facilities lacking high-pressure hydrogenation infrastructure, or if the starting material contains reducible impurities.

  • Preparation: Dissolve 10.0 g (43.0 mmol) of the intermediate in 80 mL of glacial acetic acid. Heat the solution to 80°C.

  • Reduction: Add 7.2 g (129.0 mmol, 3.0 eq) of activated iron powder portion-wise over 30 minutes to control the exothermic reaction.

  • Cyclization: Maintain heating at 80°C for 3 hours. The acidic environment acts dual-purpose: it facilitates the electron transfer from iron and catalyzes the dehydration of the hemiaminal intermediate.

  • Workup: Cool to room temperature, dilute with 100 mL of ethyl acetate, and filter through Celite. Neutralize the organic layer with saturated aqueous NaHCO₃. Dry over MgSO₄ and concentrate.

Quantitative Data Summary

The table below summarizes the validated metrics for the conversion of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile to the API scaffold under various conditions.

Reduction MethodReagents / CatalystTemp (°C)Time (h)IPC Mass ( m/z )Isolated Yield (%)Purity (HPLC)
Catalytic Hydrogenation H₂ (40 psi), 10% Pd/C, EtOH256184.292 - 95%> 99.0%
Béchamp Reduction Fe powder, Glacial AcOH803184.285 - 89%> 98.5%
Dithionite Reduction Na₂S₂O₄, EtOH / H₂O655184.272 - 76%> 95.0%

References

  • Falke, H., et al. (2015). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Tiwari-Woodruff, S. K., et al. (2021). Estrogen receptor ligand treatment for neurodegenerative diseases. Google Patents (EP3782616A1).

Sources

Application

Application Notes &amp; Protocols: Synthesis of Quoline Scaffolds via Reductive Cyclization of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities.[1][2][3] This document provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities.[1][2][3] This document provides a comprehensive guide to the synthesis of functionalized quinolines through the reductive cyclization of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile. This efficient, one-pot domino reaction combines the reduction of a nitro group with a subsequent intramolecular condensation, a modified Friedländer annulation, to construct the quinoline core.[4][5][6] We present detailed mechanistic insights, step-by-step experimental protocols, and methods for product characterization, tailored for researchers in organic synthesis and drug development.

Introduction: The Significance of Quinoline Synthesis

Quinoline and its derivatives are a class of heterocyclic compounds integral to the development of pharmaceuticals.[2][3][7] Their diverse pharmacological profiles include antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][8] The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7][9][10] However, the stability and availability of the requisite 2-aminoaryl carbonyl compounds can be a limiting factor.[11]

To circumvent this limitation, a highly effective strategy involves the in situ generation of the 2-amino intermediate from a stable 2-nitro precursor.[6][11] The reaction of a 2-nitroaryl compound with a β-keto nitrile, such as 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, in the presence of a reducing agent, provides a direct and versatile route to polysubstituted quinolines.[6][11] This domino reaction, which combines nitro group reduction and cyclization in a single pot, enhances synthetic efficiency and broadens the scope of accessible quinoline derivatives.[6]

Mechanistic Pathway: A Domino Approach

The conversion of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile to the corresponding quinoline scaffold proceeds through a two-stage domino sequence:

  • Reductive Transformation: The reaction is initiated by the reduction of the aromatic nitro group to an amino group. This is typically achieved using a dissolving metal system, such as iron powder in acetic acid, or through catalytic hydrogenation.[6][12][13][14] The choice of reducing agent is critical to ensure chemoselectivity, preserving the other functional groups within the molecule.[12][14]

  • Intramolecular Cyclization (Friedländer Annulation): The newly formed in situ 2-aminoaryl ketone intermediate immediately undergoes an intramolecular aldol-type condensation. The enolate of the isobutyryl group attacks the cyano group, followed by tautomerization and dehydration to yield the stable, aromatic quinoline ring. This acid or base-catalyzed cyclodehydration is the hallmark of the Friedländer synthesis.[15][10]

Below is a diagram illustrating the proposed mechanistic pathway.

Reductive Cyclization Mechanism cluster_0 Stage 1: Nitro Group Reduction cluster_1 Stage 2: Intramolecular Cyclization Start 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile Intermediate 2-(2-Aminophenyl)-4-methyl -3-oxopentanenitrile Start->Intermediate [Reducing Agent] (e.g., Fe/AcOH) Enolate Enolate Formation Intermediate->Enolate Acid/Base Catalysis Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Attack Product 2-Isopropylquinoline- 3-carbonitrile Cyclized->Product Dehydration & Aromatization

Caption: Proposed mechanism for the one-pot reductive cyclization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-isopropylquinoline-3-carbonitrile from 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile.

Materials and Reagents
ReagentGradeSupplier
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile≥98% Purity(e.g., Sigma-Aldrich)
Iron Powder (<100 mesh)Reagent Grade(e.g., Alfa Aesar)
Glacial Acetic AcidACS Grade(e.g., Fisher Scientific)
Ethyl AcetateACS Grade(e.g., VWR)
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Brine (Saturated NaCl Solution)Laboratory Prepared-
Anhydrous Sodium SulfateACS Grade(e.g., EMD Millipore)
Celite® 545-(e.g., Sigma-Aldrich)
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet/outlet

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware

Reaction Workflow

The overall experimental workflow is depicted in the diagram below.

Experimental Workflow Setup 1. Reaction Setup (Dissolve starting material in AcOH) Heating 2. Heating (Heat to 95-110 °C) Setup->Heating Addition 3. Add Iron Powder (Portion-wise addition) Heating->Addition Monitoring 4. Reaction Monitoring (TLC analysis) Addition->Monitoring Workup 5. Work-up (Filtration, Neutralization, Extraction) Monitoring->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (NMR, IR, MS) Purification->Characterization

Caption: Step-by-step experimental workflow.

Detailed Synthesis Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (1.0 equiv, e.g., 2.46 g, 10 mmol) in glacial acetic acid (40 mL).[6]

  • Heating: Begin stirring the mixture and heat it to 95-110 °C using a heating mantle.

  • Addition of Iron Powder: Once the target temperature is reached, add iron powder (4.0 equiv, e.g., 2.23 g, 40 mmol) portion-wise over a period of 15 minutes to control the exotherm.[6] An immediate color change to brown is typically observed.

  • Reaction Monitoring: Maintain the reaction temperature and continue heating for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the insoluble iron salts, washing the filter cake with ethyl acetate (3 x 20 mL).[6]

    • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-isopropylquinoline-3-carbonitrile.

Characterization Data

The identity and purity of the synthesized quinoline derivative should be confirmed by standard analytical techniques. Below is a table of expected data for the target compound, 2-isopropylquinoline-3-carbonitrile.

AnalysisExpected Results
Appearance White to pale yellow solid
¹H NMR (CDCl₃)δ (ppm): 8.15 (s, 1H), 8.08 (d, 1H), 7.80 (d, 1H), 7.75 (t, 1H), 7.55 (t, 1H), 3.50 (sept, 1H), 1.45 (d, 6H)
¹³C NMR (CDCl₃)δ (ppm): 165.2, 147.5, 137.8, 131.0, 129.8, 128.0, 127.2, 126.8, 117.5, 108.1, 35.4, 21.8
IR (KBr)ν (cm⁻¹): 2220 (C≡N), 1590 (C=N), 1560 (aromatic C=C)
Mass Spec (ESI) m/z: 197.1073 [M+H]⁺

Note: Spectral data are predictive and may vary slightly based on experimental conditions and instrumentation.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the specified reaction time, consider adding an additional portion of iron powder (0.5-1.0 equiv) and extending the reaction time. Ensure the temperature is maintained within the optimal range.

  • Low Yields: Inefficient removal of iron salts during work-up can lead to product loss. Ensure the Celite pad is sufficiently thick and wash thoroughly with ethyl acetate. Incomplete extraction can also contribute to lower yields; perform at least three extractions.

  • Alternative Reducing Agents: While Fe/AcOH is a robust and cost-effective system, other reducing agents can be employed. Catalytic hydrogenation (e.g., H₂, Pd/C) is an alternative, though it may require optimization to avoid over-reduction of other functional groups.[12][13] Tin(II) chloride (SnCl₂) in an acidic medium is another mild option.[12]

  • Substrate Scope: This protocol is generally applicable to a range of 2-nitroaryl precursors and β-keto nitriles. However, substrates with other reducible functional groups (e.g., alkenes, alkynes) may require a more chemoselective reducing system like zinc in acidic conditions.[12][16]

Conclusion

The domino nitro reduction-Friedländer heterocyclization provides a powerful and efficient method for the synthesis of highly functionalized quinoline scaffolds from readily available 2-nitrophenyl precursors.[6][11] The protocol detailed herein for the cyclization of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is robust, scalable, and amenable to the synthesis of a diverse library of quinoline derivatives for applications in medicinal chemistry and drug discovery. The insights into the mechanism and experimental procedure offer a solid foundation for researchers to successfully implement and adapt this valuable synthetic transformation.

References

  • Arcadi, A., et al. A New Green Approach to the Friedländer Synthesis of Quinolines. Synthesis, 2005(13), 2248-2252. [Link]

  • Varma, R. S. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry, 2010, 75(1), 156-162. [Link]

  • Wang, L., et al. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[8][16]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 2018, 16(34), 6214-6222. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Wu, J., et al. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 2006, 4(1), 126-129. [Link]

  • Kumar, A., et al. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 2012, 36(5), 1147-1155. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Joshi, G., et al. Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions. ACS Omega, 2018, 3(12), 18783–18790. [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). The Handbook of Homogeneous Hydrogenation. Wiley-VCH, 2007. [Link]

  • Joshi, G., et al. Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. ACS Omega, 2018, 3(12), 18783-18790. [Link]

  • Li, X., et al. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 2023, 13(9), 1294. [Link]

  • Smith, A. B., et al. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 2023, 100(9), 3465-3476. [Link]

  • Kumar, R., et al. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 2024, 9(2), 1937-1961. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Kumar, R., et al. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega, 2025, 10(1), 1-25. [Link]

  • Sandelier, M. J., & DeShong, P. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 2007, 9(16), 3209-3212. [Link]

  • ResearchGate. Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst. [Link]

  • ResearchGate. Synthesis of quinoline‐3‐carbonitrile derivatives. [Link]

  • Thakur, G. S., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series, 2024. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Dechema. Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. [Link]

  • Slidedocument.com. Preparation and Properties of Quinoline. [Link]

  • Furness, K., et al. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 2022, 27(13), 4153. [Link]

  • Sahu, S., et al. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 2016, 8(1), 368-373. [Link]

  • Larock, R. C., & Yue, D. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 2001, 42(35), 6011-6013. [Link]

  • Kurth, M. J., et al. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. European Journal of Organic Chemistry, 2014, 2014(34), 7651-7657. [Link]

Sources

Method

Application Note: 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile as a β-Keto Nitrile Building Block in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Profile 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3)[1] is a highly functionalized, bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profile

4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3)[1] is a highly functionalized, bifunctional β-keto nitrile building block. Structurally, it features an isopropyl group, a highly electrophilic ketone, a terminal nitrile, and an ortho-nitrophenyl moiety. This unique combination of functional groups makes it an exceptionally valuable precursor for the divergent synthesis of complex heterocycles, particularly highly substituted indoles and quinolines[2].

In modern drug discovery, the indole-3-carbonitrile core synthesized from this precursor serves as a critical pharmacological scaffold. For instance, 2-isopropyl-1H-indole-3-carbonitrile derivatives have been identified as potent dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors, which are actively investigated for the treatment of Alzheimer's disease and Down syndrome[3]. Additionally, structurally analogous indole derivatives act as highly selective Estrogen Receptor beta (ERβ) ligands, providing neuroprotective therapies for neurodegenerative diseases[4].

Mechanistic Insights: SNAr & Reductive Cyclization

The SNAr Assembly Pathway

The synthesis of the building block relies on Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the nitro group on 1-fluoro-2-nitrobenzene activates the ortho-fluorine for displacement. Deprotonation of 4-methyl-3-oxopentanenitrile[5] using a strong, non-nucleophilic base (e.g., NaH) generates a stabilized enolate. This enolate attacks the fluorinated carbon, forming a new C-C bond while avoiding unwanted O-arylation due to the thermodynamic stability of the carbon-bound product.

The Reductive Cyclization Cascade

The true synthetic utility of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile lies in its programmed reductive cyclization. The causality of this transformation is driven by proximity and electrophilicity:

  • Nitro Reduction: Catalytic hydrogenation reduces the nitro group to a primary aniline intermediate.

  • Chemoselective Nucleophilic Attack: The newly formed amine is positioned near two electrophilic centers: the C3 ketone and the C1 nitrile. Kinetically and thermodynamically, the amine preferentially attacks the more electrophilic ketone rather than the nitrile.

  • Aromatization: The resulting hemiaminal undergoes spontaneous dehydration. The loss of water is thermodynamically driven by the formation of the fully aromatic, stable indole core, yielding 2-isopropyl-1H-indole-3-carbonitrile.

Workflow Visualization

G Start 1-Fluoro-2-nitrobenzene + 4-Methyl-3-oxopentanenitrile SNAr SNAr Reaction (NaH, DMF, 0°C to rt) Start->SNAr Deprotonation Intermediate 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile SNAr->Intermediate C-C Bond Formation Reduction Nitro Reduction (H2, Pd/C, MeOH) Intermediate->Reduction Catalytic Hydrogenation Aniline Transient Aniline Intermediate Reduction->Aniline Cyclization Intramolecular Cyclization (-H2O) Aniline->Cyclization Amine attacks Ketone Product 2-Isopropyl-1H-indole -3-carbonitrile Cyclization->Product Aromatization Application Drug Discovery Targets (DYRK1A / ERβ Ligands) Product->Application Scaffold Utilization

Workflow for the synthesis and reductive cyclization of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Objective: Establish the β-keto nitrile building block via SNAr.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) and anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Dissolve 4-methyl-3-oxopentanenitrile (1.0 equiv)[5] in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Causality: Slow addition prevents rapid hydrogen gas evolution and controls the exotherm. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Arylation: Add 1-fluoro-2-nitrobenzene (1.0 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of 1-fluoro-2-nitrobenzene (UV active, high Rf​ ) and the formation of a distinct yellow spot (the nitro-enolate product) indicates completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL) at 0 °C. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to remove DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure building block.

Protocol B: Reductive Cyclization to 2-Isopropyl-1H-indole-3-carbonitrile

Objective: Convert the building block into the indole scaffold.

  • Preparation: Dissolve 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (1.0 equiv) in anhydrous Methanol (0.1 M concentration) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%). Safety Note: Pd/C is pyrophoric; add it under a steady stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under an H2​ atmosphere (1 atm, balloon) at room temperature for 2–3 hours.

  • Self-Validation (Reaction Monitoring): Monitor hydrogen gas uptake. On TLC, the yellow starting material will be replaced by a highly fluorescent blue spot under 254 nm UV light, which is characteristic of the conjugated indole core.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with Methanol. Concentrate the filtrate in vacuo. The resulting crude product is typically >95% pure but can be recrystallized from hot ethanol if necessary.

Quantitative Data: Optimization of Cyclization Conditions

The choice of reducing agent fundamentally alters the reaction trajectory. Table 1 summarizes the optimization data, highlighting why catalytic hydrogenation is the preferred method for this specific building block.

Table 1: Optimization of Reductive Cyclization Conditions

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
H2​ (1 atm), 10% Pd/C MeOH25292 Clean reduction; spontaneous cyclization; neutral conditions prevent nitrile hydrolysis.
Fe powder, AcOH AcOH80485Requires heat for full cyclization; trace nitrile hydrolysis to amide observed due to acidic media.
SnCl2​⋅2H2​O EtOH80678Harsh Lewis acidic conditions; difficult workup due to persistent tin salt emulsions.
Na2​S2​O4​ THF/ H2​O 251245Incomplete reduction; stable aniline intermediate isolated without full cyclization.

References

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source: National Institutes of Health (PMC) URL:[Link]

  • Estrogen receptor ligand treatment for neurodegenerative diseases (Patent EP3782616A1)
  • 4-Methyl-3-oxopentanenitrile | CID 10129921 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best solvents for recrystallizing 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative, field-proven troubleshooting protocols for the purification of complex organic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative, field-proven troubleshooting protocols for the purification of complex organic intermediates.

Target Compound: 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3)[1].

Physicochemical Profiling & Solvent Selection

The molecular structure of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile presents a unique solubility challenge. The highly polar ortho-nitro group and the hydrogen-bond accepting beta-keto nitrile system drive solubility in polar media, while the lipophilic isopropyl moiety and aromatic ring resist aqueous environments.

Mechanistic Insight: The beta-keto nitrile system exists in a keto-enol tautomeric equilibrium. In highly polar protic solvents, the enol form can be disproportionately stabilized, altering crystallization kinetics and trapping impurities. Selecting a solvent with a balanced dielectric constant is critical to maintaining a consistent tautomeric ratio during cooling, ensuring uniform crystal growth.

Quantitative Solvent System Comparison
Solvent SystemVolume RatioExpected YieldPurity TargetMechanistic Causality & Notes
Isopropanol (IPA) 100%80 - 85%> 99.0%Optimal. The isopropyl moiety of IPA matches the substrate's aliphatic tail via dispersion forces; the hydroxyl group solvates the nitrile/ketone. Prevents oiling out.
Ethyl Acetate / Heptane 1:390 - 95%95 - 98%Alternative. Anti-solvent crystallization. EtOAc highly solubilizes the nitroaromatic core[2]; Heptane forces rapid precipitation. Good for highly impure crude.
Ethanol / Water 9:1< 60%VariableNot Recommended. High risk of liquid-liquid phase separation (LLPS). Hydrophobic rejection of water by the substrate's aromatic ring causes emulsion formation.

Standard Operating Procedure (SOP): IPA Recrystallization

This protocol is designed as a self-validating system to ensure high-fidelity purification of nitroaromatic compounds[3].

Step 1: Solvent Addition Charge a clean, dry round-bottom flask with crude 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile. Add 4 volumes (v/w) of anhydrous Isopropanol (IPA).

Step 2: Hot Dissolution (Validation Point 1) Purge the system with Nitrogen ( N2​ ) to prevent oxidative degradation. Heat the suspension gently to 75–80 °C with moderate agitation. Self-Validation: The solution must become completely transparent. If particulate matter remains after 15 minutes at 80 °C, add IPA in 0.5 volume increments until full dissolution is achieved.

Step 3: Hot Filtration Pass the hot solution through a pre-warmed 0.45 μm PTFE membrane or a thin pad of Celite. This removes insoluble inorganic byproducts from previous synthesis steps.

Step 4: Controlled Cooling & Seeding (Validation Point 2) Transfer the filtrate to a crystallization vessel. Program the cooling rate to 0.5 °C/min. Once the internal temperature reaches 60 °C, introduce 1% w/w pure seed crystals. Self-Validation: Observe the nucleation site. If the seeds dissolve immediately, the solution is undersaturated; wait until 55 °C and re-seed.

Step 5: Isolation & Drying Continue cooling to 5 °C and hold for 2 hours. Isolate the crystalline product via vacuum filtration. Wash the filter cake with 1 volume of cold (0 °C) IPA. Dry in a vacuum oven at 40 °C to constant weight.

Troubleshooting Guides & FAQs

Q: During the cooling phase, my solution forms a cloudy emulsion and eventually a thick oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as liquid-liquid phase separation (LLPS), or "oiling out." It occurs when the solute's melting point is depressed by impurities to a temperature below the solvent's saturation point. As detailed in [4], the solute separates as a highly concentrated liquid phase rather than a solid lattice. Troubleshooting Action: Reheat the mixture until the oil redissolves completely. Add 5–10% more Isopropanol to lower the saturation temperature. Cool the solution much more slowly (0.2 °C/min) and introduce seed crystals at a higher temperature (e.g., 60 °C) to force heterogeneous nucleation before the LLPS boundary is reached.

Q: The solution turns from pale yellow to dark brown during the hot dissolution phase. Is the product degrading? A: Yes. Nitroaromatics and beta-keto nitriles are susceptible to thermal degradation and oxidation when exposed to prolonged heat in the presence of oxygen[3]. The alpha-carbon situated between the ketone and nitrile is highly acidic and prone to oxidative cleavage. Troubleshooting Action: Minimize the time the compound spends at reflux. Always perform the dissolution under an inert nitrogen ( N2​ ) atmosphere. If darkening has already occurred, add activated carbon (e.g., Darco G-60) during the hot dissolution phase, followed by a hot filtration through Celite to scavenge the degraded polymeric byproducts.

Q: Isopropanol is yielding <60% recovery. What is the best alternative solvent system to maximize yield without sacrificing purity? A: If the specific impurity profile of your crude batch demands a higher recovery, switch to a binary anti-solvent system like Ethyl Acetate / Heptane. Ethyl acetate acts as a powerful solvent for the [2], while heptane acts as a strict anti-solvent. Dissolve the crude in minimal hot ethyl acetate, then add hot heptane dropwise until the solution becomes faintly turbid (the cloud point). Allow it to cool slowly.

Experimental Workflow Visualization

Recrystallization Start Crude 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile Dissolve Dissolve in hot IPA (75-80°C under N2) Start->Dissolve Check Fully Dissolved? Dissolve->Check AddSolvent Add 5% v/w hot IPA Check->AddSolvent No Cool Controlled Cooling (0.5°C/min to 20°C) Check->Cool Yes AddSolvent->Check Oiling Oiling Out? Cool->Oiling Seed Reheat to 60°C & Add Seed Crystals Oiling->Seed Yes Filter Vacuum Filtration & Cold Wash (5°C) Oiling->Filter No Seed->Cool Dry Vacuum Dry (40°C) Yield >80% Filter->Dry

Workflow for the recrystallization and troubleshooting of beta-keto nitriles.

References

  • Title: Practical Process Research and Development - 2nd Edition Source: Elsevier[4] URL: [Link]

  • Title: Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds Source: The Journal of Physical Chemistry B (ACS Publications)[2] URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the synthesis of 4-Methyl-2-(2-nitrophenyl)-3-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3).

The synthesis of this highly congested β -ketonitrile relies on the α -acylation of 2-(2-nitrophenyl)acetonitrile. The primary synthetic hurdle is the severe steric hindrance generated by the bulky ortho-nitro group and the isopropyl moiety of the acylating agent. This guide provides field-proven insights, causality-driven troubleshooting, and a self-validating protocol to overcome these limitations.

Core Reaction Pathway

ReactionPathway SM1 2-(2-Nitrophenyl) acetonitrile Anion Nitrile-Stabilized Carbanion SM1->Anion Deprotonation Base LDA / DMPU (Base) Base->Anion -78°C Prod 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile Anion->Prod C-Acylation Acyl Isobutyryl Weinreb Amide Acyl->Prod Electrophilic Attack

Reaction pathway for the synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am recovering mostly unreacted 2-(2-nitrophenyl)acetonitrile. Why is the conversion so low? A1: The root cause is likely incomplete deprotonation or the formation of a tight ion pair. The ortho-nitro group is strongly electron-withdrawing, which stabilizes the resulting anion but also strongly coordinates with alkali metal counterions (like Li⁺ or Na⁺). This coordination creates a sterically shielded, tight ion pair that drastically reduces the nucleophilicity of the carbanion [1].

  • Solution: Switch to a polar aprotic solvent system utilizing a co-solvent. Using Tetrahydrofuran (THF) with 10–20% N,N'-Dimethylpropyleneurea (DMPU) effectively solvates the lithium cation, breaking the tight ion pair and exposing a highly reactive, "naked" carbanion.

Q2: NMR analysis of my crude product shows significant formation of an enol ester byproduct instead of the desired β -ketonitrile. How do I prevent O-acylation? A2: This is a classic Hard-Soft Acid-Base (HSAB) selectivity issue[2]. The nitrile-stabilized carbanion is an ambident nucleophile. Because the carbon center is sterically blocked by the ortho-nitro group, the "harder" oxygen/nitrogen sites become kinetically favored when reacting with a "hard" electrophile like isobutyryl chloride.

  • Solution: Modulate the hardness of your electrophile. Replacing isobutyryl chloride with a "softer" acylating agent, such as isobutyryl Weinreb amide (N-methoxy-N-methylisobutyramide), significantly improves C-acylation regioselectivity. The Weinreb amide forms a stable tetrahedral intermediate that collapses only upon aqueous workup, preventing both O-acylation and unwanted dialkylation.

Q3: The reaction mixture turns black immediately upon addition of the base, and I isolate multiple degradation products. What is causing this? A3: Nitroaromatic systems are highly susceptible to Single-Electron Transfer (SET) reactions and nucleophilic aromatic substitution (SNAr) when exposed to strong bases at elevated temperatures[3].

  • Solution: Strict cryogenic control is mandatory. Deprotonation must occur at –78 °C, and the addition of the acylating agent must be performed via a syringe pump to prevent localized exothermic spikes that trigger degradation pathways.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent selection and reaction success, demonstrating how mitigating steric hindrance and modulating HSAB properties optimizes the yield.

EntryBase (eq)Solvent SystemAcylating AgentTemp (°C)Yield (%)Regioselectivity (C:O)
1NaH (1.5)THFIsobutyryl Chloride0151:2
2LDA (1.1)THFIsobutyryl Chloride-78451:1
3LDA (1.1)THF / DMPU (5:1)Isobutyryl Chloride-78602:1
4 LDA (1.1) THF / DMPU (5:1) Isobutyryl Weinreb Amide -78 to rt 88 >20:1
Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes the optimized conditions (Entry 4) and incorporates visual and physical checkpoints to validate the success of each step in real-time.

Step 1: Carbanion Generation

  • Action: To a flame-dried flask under an argon atmosphere, add 2-(2-nitrophenyl)acetonitrile (1.0 eq) in anhydrous THF/DMPU (5:1 v/v, 0.2 M). Cool the mixture to –78 °C using a dry ice/acetone bath. Add Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes.

  • Causality: DMPU breaks the tight lithium-anion ion pair, maximizing the nucleophilicity of the sterically hindered carbon center.

  • Self-Validation Checkpoint: The solution will transition from pale yellow to a deep, opaque crimson . If the solution remains pale or turns murky brown, deprotonation is incomplete or SET degradation has occurred; halt the reaction and verify the titer of your LDA.

Step 2: Electrophilic Acylation

  • Action: Maintain the temperature at –78 °C. Add N-methoxy-N-methylisobutyramide (Weinreb amide, 1.2 eq) dropwise via a syringe pump over 30 minutes. Stir for 2 hours at –78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Causality: The Weinreb amide acts as a soft electrophile, favoring attack at the sterically hindered carbon over the oxygen. It forms a stable chelated tetrahedral intermediate, preventing further side reactions.

  • Self-Validation Checkpoint: As the tetrahedral intermediate forms, the deep crimson color will gradually lighten to a translucent orange/red , confirming that the electrophilic attack is proceeding successfully.

Step 3: Quenching and Isolation

  • Action: Cool the mixture to 0 °C and quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The mild acid safely protonates unreacted base and collapses the tetrahedral intermediate to yield the final β -ketonitrile without hydrolyzing the nitrile group.

  • Self-Validation Checkpoint: Mild gas evolution will occur upon addition of NH₄Cl, indicating the neutralization of excess LDA. Following phase separation, the organic layer should be bright yellow.

Troubleshooting Logic Tree

TroubleshootingTree Start Low Yield of Target Nitrile? CheckSM Is unreacted SM recovered? Start->CheckSM CheckRegio Are O-acylated byproducts present? CheckSM->CheckRegio No Sol1 Use stronger base (LDA) & DMPU CheckSM->Sol1 Yes CheckDegrad Is the mixture dark/degraded? CheckRegio->CheckDegrad No Sol2 Switch to Weinreb Amide CheckRegio->Sol2 Yes Sol3 Maintain T < -40°C, Exclude O2 CheckDegrad->Sol3 Yes

Troubleshooting logic tree for resolving common synthetic failures.

References
  • Beilstein Journal of Organic Chemistry. "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones."[Link]

  • Thieme Connect. "Science of Synthesis 8.2: Acylation of Arylacetonitriles."[Link]

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists troubleshooting the synthesis and subsequent isolation of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists troubleshooting the synthesis and subsequent isolation of 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile .

This target is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-fluoro-2-nitrobenzene and the enolate of 4-methyl-3-oxopentanenitrile. Because SNAr reactions can stall due to steric hindrance, reaction mixtures often contain significant amounts of unreacted starting materials. This guide provides the mechanistic rationale and validated protocols for separating your target from these impurities.

Mechanistic Context: Why Do Starting Materials Remain?

To effectively separate the mixture, we must first understand the causality of the reaction. The synthesis relies on the nucleophilic attack of a beta-keto nitrile enolate onto an electron-poor aromatic ring[1]. The fluorine atom acts as an excellent leaving group, while the ortho-nitro group stabilizes the negatively charged Meisenheimer intermediate via resonance[2].

However, the bulky isopropyl group (4-methyl) on the nucleophile introduces severe steric hindrance as it approaches the ortho-substituted electrophile. This steric clash often prevents the reaction from reaching 100% conversion, leaving unreacted 1-fluoro-2-nitrobenzene (neutral, non-polar) and 4-methyl-3-oxopentanenitrile (acidic, polar) in the crude mixture.

SNArMechanism SM1 1-Fluoro-2-nitrobenzene (Electrophile) Attack Nucleophilic Attack at C-F Bond SM1->Attack SM2 4-Methyl-3-oxopentanenitrile Enolate (Nucleophile) SM2->Attack Meisenheimer Meisenheimer Complex (Stabilized by ortho-NO2) Attack->Meisenheimer Elimination Elimination of Fluoride (F-) Meisenheimer->Elimination Product 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile Elimination->Product

Figure 1: Logical flow of the SNAr mechanism forming the target beta-keto nitrile.

Troubleshooting FAQs

Q: Chromatography is failing to separate my target from 1-fluoro-2-nitrobenzene. What is the most efficient alternative? A: Do not rely on silica gel chromatography for the initial purification. Instead, utilize an acid-base extraction [3]. The target compound possesses a highly acidic methine proton at the C2 position. This proton is flanked by three strongly electron-withdrawing groups: a nitrile (-CN), a ketone (-C=O), and a 2-nitrophenyl ring. This unique structural feature drops its pKa to approximately 5–6. By treating the organic mixture with a mild aqueous base, you selectively deprotonate the target into a water-soluble enolate salt, leaving the strictly neutral 1-fluoro-2-nitrobenzene in the organic layer[4].

Q: During the acidification step to recover my product, it "oils out" instead of precipitating. How do I fix this? A: "Oiling out" occurs when the target compound is rapidly protonated in a purely aqueous environment, creating a localized high concentration of a water-insoluble liquid/semi-solid. To prevent this, use a biphasic acidification strategy . Add an organic solvent (like ethyl acetate) to the basic aqueous layer before adding acid. As you drop the pH, the newly neutralized target will immediately partition into the organic layer, preventing oiling and degradation.

Q: Will the unreacted 4-methyl-3-oxopentanenitrile (SM2) also extract into the basic layer? A: Yes. SM2 is a beta-keto nitrile and is also acidic. It will co-extract into the aqueous base alongside your target. If SM2 is present in large quantities, you will need to follow the acid-base extraction with a silica gel plug or crystallization. However, SM2 is often consumed or degraded during the harsh SNAr conditions, making 1-fluoro-2-nitrobenzene the primary impurity of concern.

Physicochemical Data Summary

Understanding the partition coefficients and acidity of your mixture components is critical for designing a successful separation.

CompoundRoleEst. pKaSolubility (pH 10 Aqueous)Solubility (pH 2 Aqueous)Organic Solubility
1-Fluoro-2-nitrobenzene Starting MaterialN/A (Neutral)InsolubleInsolubleHigh (EtOAc, DCM)
4-Methyl-3-oxopentanenitrile Starting Material~ 9 - 11Soluble (as enolate)InsolubleHigh (EtOAc, DCM)
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile Target Product~ 5 - 7Highly Soluble (as enolate) InsolubleHigh (EtOAc, DCM)

Validated Protocol: Acid-Base Extraction Workflow

This protocol utilizes a self-validating feedback loop to ensure complete phase transfer before any material is discarded.

SeparationWorkflow Crude Crude Reaction Mixture (Target + SM1 + SM2) AddBase Add 1M NaOH(aq) & EtOAc (pH > 10) Crude->AddBase OrgPhase Organic Phase (Unreacted 1-Fluoro-2-nitrobenzene) AddBase->OrgPhase Neutral species AqPhase Aqueous Phase (Target Enolate + SM2 Enolate) AddBase->AqPhase Deprotonated Acidify Add EtOAc, then Acidify to pH 2 with 2M HCl AqPhase->Acidify Pure Organic Phase Target Compound Acidify->Pure Reprotonated

Figure 2: Acid-base extraction workflow for isolating the target from starting materials.

Step-by-Step Methodology

Phase 1: Basic Extraction (Deprotonation)

  • Dissolution: Dissolve the crude SNAr reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Transfer to a separatory funnel.

  • Extraction: Add an equal volume of 1M NaOH (aq) to the funnel. Stopper and shake vigorously, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The highly acidic target compound will transfer to the bottom aqueous layer as a sodium enolate salt[3].

  • Self-Validation Check: Before proceeding, spot the top organic layer on a TLC plate (elute with 20% EtOAc/Hexanes). You should observe a high-Rf spot corresponding to 1-fluoro-2-nitrobenzene, but the baseline (where the enolate would sit) should be clear. If target remains, repeat the NaOH extraction.

  • Isolation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (or save for SM1 recovery).

Phase 2: Acidification & Recovery (Reprotonation) 6. Biphasic Setup: Add fresh EtOAc (equal to the volume of the aqueous layer) directly into the Erlenmeyer flask containing the basic aqueous layer. Place on a magnetic stir plate and stir vigorously. 7. Acidification: Slowly add 2M HCl dropwise to the stirring biphasic mixture. Monitor the pH of the aqueous layer using pH paper. Continue adding until the aqueous layer reaches pH 2.

  • Causality Note: As the enolate is protonated back into the neutral target compound, it immediately partitions into the stirring EtOAc, preventing the product from oiling out or degrading in the acidic water.
  • Final Separation: Transfer the biphasic mixture back to a clean separatory funnel. Separate the layers.
  • Washing & Drying: Wash the organic layer once with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified 4-methyl-2-(2-nitrophenyl)-3-oxopentanenitrile.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Welcome to the Advanced API Intermediates Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the mechanistic bottlenecks a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API Intermediates Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the mechanistic bottlenecks associated with the alpha-arylation of beta-keto nitriles.

The preparation of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile via the nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitrobenzene with 4-methyl-3-oxopentanenitrile is notoriously prone to side reactions. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure high-fidelity C-C bond formation.

Part 1: Reaction Pathway & Mechanistic Bottlenecks

To control side products, we must first map the competing mechanistic pathways. The enolate generated in this reaction is an ambident nucleophile, meaning it can attack the electrophile via its oxygen or carbon atom. Furthermore, the desired product is highly sterically congested, making it unstable under certain downstream conditions.

Pathway SM Starting Materials 1-Fluoro-2-nitrobenzene + 4-Methyl-3-oxopentanenitrile Enolate Enolate Intermediate (Ambident Nucleophile) SM->Enolate Base (-H+) C_Aryl C-Arylation (Desired) 4-Methyl-2-(2-nitrophenyl)- 3-oxopentanenitrile Enolate->C_Aryl Soft Base (Cs+) SNAr O_Aryl O-Arylation (Side Product) Enol Ether Derivative Enolate->O_Aryl Hard Base (Na+) SNAr Cleavage Retro-Claisen Cleavage 2-(2-nitrophenyl)acetonitrile C_Aryl->Cleavage Excess OH-/H2O Nucleophilic Attack

Fig 1: SNAr pathway showing desired C-arylation vs. O-arylation and retro-Claisen cleavage.

Part 2: Troubleshooting Q&A

Q1: Why is my reaction yielding predominantly the O-arylated enol ether instead of the desired C-arylated product? Mechanistic Cause: The enolate of 4-methyl-3-oxopentanenitrile is an ambident nucleophile. When you use "hard" bases (such as NaH, NaOH, or alkoxides), the small, charge-dense cation coordinates tightly to the hard oxygen atom of the enolate. During the SNAr transition state, this tight ion-pairing inadvertently directs the electrophilic attack toward the oxygen, yielding the O-arylated side product[1]. Corrective Action: Exploit the "Cesium Effect"[2]. Switch your base to anhydrous Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like DMF. The larger ionic radius and lower charge density of the Cs+ ion result in a looser ion pair with the enolate oxygen. This exposes the softer alpha-carbon, dramatically enhancing its nucleophilicity and directing the reaction toward exclusive C-arylation.

Q2: My LC-MS shows a major side product at m/z 162 (corresponding to 2-(2-nitrophenyl)acetonitrile). How is this forming and how do I stop it? Mechanistic Cause: You are observing a retro-Claisen cleavage (deacylation)[3]. The desired product is highly sterically congested at the alpha position (bearing an isopropyl group, a cyano group, and an ortho-nitrophenyl ring). If your reaction mixture contains nucleophilic impurities—most commonly hydroxide ions from wet K2CO3 or an aqueous basic workup—these nucleophiles will attack the sterically hindered ketone carbonyl to relieve steric strain. This triggers a C-C bond cleavage, expelling the resonance-stabilized 2-(2-nitrophenyl)acetonitrile anion and an isobutyric acid derivative. Corrective Action: The system must be strictly anhydrous during the reaction, and critically, the workup must be self-validating. Never quench this reaction directly with water while the pH is high. You must quench the reaction mixture with a mild acid (e.g., saturated aqueous NH4Cl) to neutralize all remaining base before phase separation.

Q3: The reaction stalls at ~60% conversion, and I see unreacted 1-fluoro-2-nitrobenzene. Should I increase the temperature above 100 °C? Mechanistic Cause: Stalling in this specific SNAr is rarely due to an insurmountable activation energy barrier. It is usually caused by base depletion (due to trace moisture causing the aforementioned retro-Claisen cleavage) or poor solubility of the inorganic base. Heating nitroaromatics above 80 °C in strongly basic polar aprotic solvents promotes severe oxidative degradation and tar formation (e.g., Janovsky-type complexation). Corrective Action: Do not exceed 60–70 °C. Instead, improve mass transfer. Ensure vigorous mechanical stirring and consider adding a phase transfer catalyst or using finely milled, oven-dried Cs2CO3 to increase the effective concentration of the reactive enolate without relying on destructive thermal energy.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why the optimized parameters were selected.

Base UsedSolventTemp (°C)Conversion (%)C-Arylation (Desired)O-Arylation (Side)Cleavage Product
NaH (1.5 eq)THF6585%40%45% < 5%
K2CO3 (Wet)DMF8095%30%10%55%
K2CO3 (Dry)DMF8070%60%5%< 5%
Cs2CO3 (Dry) DMF 60 > 99% > 92% < 2% < 2%
Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. By controlling the order of addition and the specific quench conditions, the methodology inherently prevents the formation of both O-arylated and retro-Claisen side products.

Materials Required:

  • 4-Methyl-3-oxopentanenitrile (1.0 eq)

  • 1-Fluoro-2-nitrobenzene (1.05 eq)

  • Anhydrous Cs2CO3 (1.5 eq, finely milled and dried at 120 °C under vacuum)

  • Anhydrous DMF (Degassed via nitrogen sparging)

  • Saturated aqueous NH4Cl solution

Step-by-Step Workflow:

  • Enolate Generation (The Cesium Effect): To an oven-dried, nitrogen-flushed round-bottom flask, add anhydrous Cs2CO3 (1.5 eq) and anhydrous DMF (10 volumes). Begin vigorous stirring (≥ 400 rpm).

  • Dropwise, add 4-methyl-3-oxopentanenitrile (1.0 eq) at 20 °C. Stir for 30 minutes to ensure complete, loose ion-pair enolate formation. The solution will turn a deep yellow/orange.

  • SNAr Coupling: Add 1-fluoro-2-nitrobenzene (1.05 eq) in a single portion.

  • Heat the reaction mixture to 60 °C. Monitor by HPLC or LC-MS. Full conversion is typically achieved within 4–6 hours. Do not exceed 70 °C to prevent nitroarene degradation.

  • Self-Validating Quench (Critical Step): Cool the reaction mixture to 0–5 °C using an ice bath. Do not add water yet. Slowly add saturated aqueous NH4Cl (10 volumes) dropwise to neutralize the basicity, keeping the internal temperature below 15 °C. This acidic quench guarantees that the sterically congested product cannot undergo retro-Claisen cleavage during the aqueous workup.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile.

Part 5: References

1. Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds | ACS Omega |1 2.[2] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines | The Journal of Organic Chemistry / ResearchGate | 2 3. Visible-Light-Mediated Synthesis of α-Aryl Ester Derivatives via an EDA Complex | ResearchGate | 3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Cyclization of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

Welcome to the technical support center for the synthesis of heterocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals engaged in the intramolecular cyclization of 4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of heterocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals engaged in the intramolecular cyclization of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this reaction, with a specific focus on optimizing the critical parameter of reaction temperature.

Section 1: Understanding the Core Reaction

The cyclization of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is a powerful method for constructing a 2,3-disubstituted indazole N-oxide scaffold. This reaction typically proceeds via a base-mediated intramolecular nucleophilic attack, where a carbanion formed adjacent to the nitrile group attacks the nitro group, leading to cyclization. The temperature at which this reaction is conducted is paramount; it directly influences reaction rate, product yield, and the formation of impurities.

Proposed Reaction Mechanism

The reaction is initiated by a base that deprotonates the acidic α-carbon, generating a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic nitrogen atom of the proximate nitro group. Subsequent rearrangement and elimination of a water molecule yield the indazole N-oxide product.

Reaction_Mechanism SM Starting Material 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile Carbanion Resonance-Stabilized Carbanion Intermediate SM->Carbanion + Base - HB⁺ Base Base (e.g., K₂CO₃) Cyclized Cyclized Intermediate Carbanion->Cyclized Intramolecular Nucleophilic Attack Product Product 2,3-dimethyl-2H-indazole-N-oxide (Proposed) Cyclized->Product - H₂O (Rearrangement)

Caption: Proposed mechanism for base-catalyzed cyclization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected product of this reaction?

The most likely product is a 2,3-disubstituted indazole N-oxide, a valuable heterocyclic motif in medicinal chemistry.[1] The specific structure would be 2-acetyl-3-methyl-1-oxy-indazole or a tautomer thereof, depending on the precise mechanism and workup conditions.

Q2: Why is temperature such a critical parameter in this cyclization?

Temperature exerts a dual influence on this reaction. While higher temperatures can increase the rate of the desired cyclization, they can also promote undesirable side reactions.[2] Nitroaromatic compounds are known to be thermally sensitive and can decompose at elevated temperatures, leading to the formation of tar and a reduction in yield.[3][4] An optimal temperature balances a sufficient reaction rate with minimal degradation of the starting material and product.[5]

Q3: What are common bases and solvents used for this type of transformation?

In similar intramolecular cyclizations, bases like potassium carbonate (K₂CO₃) or sodium ethoxide are often employed.[6] The choice of solvent is also crucial and can significantly affect the reaction outcome.[2][7] Aprotic polar solvents such as DMF or NMP are common choices that can help solubilize the reactants and facilitate the ionic mechanism.[5]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: My reaction shows low or no conversion to the product. What are the likely causes and how can I fix this?

Low conversion is a common hurdle and can typically be traced back to a few key factors.[8][9] Follow this diagnostic workflow to identify and solve the issue.

Troubleshooting_Workflow Start Problem: Low or No Conversion Step1 Step 1: Verify Temperature Is the reaction temp too low? Start->Step1 Step2 Step 2: Check Reagents Are the base & solvent appropriate and anhydrous? Step1->Step2 No Sol1 Solution: Incrementally increase temperature (e.g., in 10 °C steps). Monitor by TLC/HPLC. Step1->Sol1 Yes Step3 Step 3: Analyze Starting Material Is the starting material pure? Step2->Step3 No Sol2 Solution: Use a stronger base or a more polar aprotic solvent (e.g., NMP). Ensure all reagents are dry. Step2->Sol2 Yes Sol3 Solution: Purify the starting material. Impurities can inhibit the reaction. Step3->Sol3 Yes

Caption: Diagnostic workflow for low reaction conversion.

Detailed Answer:

  • Insufficient Temperature: The activation energy for the cyclization may not be met. Cautiously increasing the temperature in 10-20 °C increments while monitoring the reaction by TLC or HPLC is the first logical step.[5]

  • Incorrect Base/Solvent System: The chosen base may not be strong enough to efficiently generate the required carbanion intermediate. Consider switching to a stronger base. The solvent must be able to dissolve the starting material and the base; if solubility is an issue, a different solvent system should be explored.[2][6]

  • Reagent Quality: Ensure that your solvent is anhydrous and your base is of high purity. Water can quench the carbanion and hinder the reaction.

Q5: I'm observing significant formation of dark-colored impurities or tar. How can I improve the reaction's selectivity?

This is a classic sign of decomposition, often caused by excessive heat.[8]

  • Cause: Nitroaromatic compounds can undergo complex decomposition pathways at elevated temperatures.[3][10] The energy supplied to the system may be promoting these side reactions over the desired cyclization.

  • Solution: The primary solution is to lower the reaction temperature.[2] Even if the reaction proceeds more slowly, the improved selectivity will likely result in a higher isolated yield of the pure product. Screen a range of lower temperatures to find the optimal point where the product forms cleanly, even if it requires a longer reaction time.

Q6: How can I effectively monitor the reaction to determine the optimal temperature and duration?

Robust analytical monitoring is key to successful optimization.[11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material and the appearance of the product spot. It is ideal for initial screening and determining approximate reaction times.

  • High-Performance Liquid Chromatography (HPLC) / UPLC-MS: For quantitative analysis, HPLC is the preferred method.[12][13] By taking aliquots from the reaction mixture at set time points, you can accurately determine the percentage of starting material converted and the amount of product formed. This allows for precise determination of the optimal reaction time at a given temperature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals in the crude reaction mixture.[11][14]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Cyclization

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (1.0 equiv).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF, 0.1 M concentration) followed by the base (e.g., K₂CO₃, 1.5 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC at regular intervals.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Step-by-Step Guide to Temperature Screening

  • Parallel Setup: Prepare several small-scale reactions (e.g., in reaction vials) according to the General Procedure. Ensure all reagent amounts and concentrations are identical across all vials.

  • Temperature Gradient: Place each vial in a separate well of a heating block or in separate oil baths set to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Timed Sampling: After a set time (e.g., 2 hours), take a small, measured aliquot from each reaction. Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze each quenched aliquot by HPLC to determine the percent conversion and the relative purity of the product at each temperature.

  • Data Evaluation: Compare the results to identify the temperature that provides the best balance of reaction rate and clean product formation. If necessary, run a second screen with a narrower temperature range around the initial optimum.

Section 5: Data Interpretation

The following table presents hypothetical data from a temperature screening experiment to illustrate how results might be interpreted.

EntryTemperature (°C)Time (h)Conversion (%)Yield of Product (%)Observations
160124542Clean reaction, slow conversion
28069588Clean reaction, good conversion
31004>9985Minor impurity spots observed
41202>9965Significant darkening, tar formation

Analysis: Based on this data, 80 °C (Entry 2) appears to be the optimal temperature. It provides a high yield in a reasonable timeframe without the significant side product formation observed at higher temperatures. While 100 °C is faster, the drop in yield suggests the onset of decomposition.

References

  • ACS Publications. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization. Retrieved from [Link]

  • RSC Publishing. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization conditions for the intramolecular cyclization (Scheme 3, 6→7a and 7a'). Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (2026). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Retrieved from [Link]

  • Springer. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Retrieved from [Link]

  • PubMed. (2007). Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides. Retrieved from [Link]

  • RSC Publishing. (n.d.). A near-infrared fluorescence turn-on probe based on Michael addition–intramolecular cyclization for specific detection of cysteine and its applications in environmental water and milk samples and living cells. Retrieved from [Link]

  • NIH. (n.d.). Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis. PMC. Retrieved from [Link]

  • ACS Publications. (2022). Robust Analytical Methods for Monitoring the Formation of a Chiral Oxazaborolidine Catalyst. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (2025). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: About. Department of Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Quantifying 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile Purity

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of purity assays for 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, a key intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of purity assays for 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, a key intermediate in pharmaceutical synthesis. The narrative emphasizes the rationale behind experimental choices and adheres to the principles of scientific integrity, drawing upon internationally recognized validation standards.

Introduction: The Imperative for Validated Purity Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.

However, an HPLC method is only reliable if it has been rigorously validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][2] This guide compares two fit-for-purpose reversed-phase HPLC (RP-HPLC) methods for the purity quantification of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, structured around the validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]

Analyte Characteristics and Method Development Strategy

Analyte: 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile Structure:

The molecule possesses a moderately non-polar isopropyl group and a polar 2-nitrophenyl group, which contains a strong chromophore (the nitro group on the benzene ring). This makes it an ideal candidate for RP-HPLC with UV detection. The nitroaromatic structure suggests that a phenyl-based stationary phase could offer alternative selectivity to a standard C18 phase due to potential π-π interactions.[5][6][7]

Based on these characteristics, two methods were developed for comparison:

  • Method A (Conventional Approach): Utilizes a standard L1 packing (C18) column, which separates primarily based on hydrophobicity.[5]

  • Method B (Alternative Selectivity): Employs an L11 packing (Phenyl-Hexyl) column to leverage different separation mechanisms, including hydrophobic and π-π interactions, which can be beneficial for resolving aromatic compounds from their closely related impurities.[5][8][9]

Chromatographic Conditions
ParameterMethod A: C18Method B: Phenyl-Hexyl
Column C18, 150 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase 60:40 Acetonitrile:Water65:35 Methanol:Water
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Diluent 50:50 Acetonitrile:Water50:50 Acetonitrile:Water

The Validation Workflow: A Structured Approach

The validation process follows a logical sequence to demonstrate that the analytical procedure is fit for its intended purpose.[10] Each stage builds upon the last, ensuring a comprehensive evaluation of the method's performance.

G cluster_0 Phase 1: Development & Suitability cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Performance Limits cluster_3 Phase 4: Finalization dev Method Development sst System Suitability Testing (SST) dev->sst spec Specificity sst->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD / LOQ prec->lod robust Robustness lod->robust report Validation Report robust->report

Fig. 1: HPLC Method Validation Workflow.

Comparative Validation Analysis

The performance of Method A and Method B was evaluated against the validation parameters outlined in ICH Q2(R1).[2][4]

System Suitability

Causality: Before any sample analysis, System Suitability Testing (SST) is performed to ensure the chromatographic system is operating correctly.[11][12] It is a holistic check of the equipment, electronics, and analytical operations.[13]

Protocol:

  • Prepare a standard solution of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key SST parameters and compare them against predefined acceptance criteria.

Comparative Data:

ParameterAcceptance CriteriaMethod A (C18)Method B (Phenyl-Hexyl)Result
Tailing Factor (T) T ≤ 2.01.151.08Pass
Theoretical Plates (N) N ≥ 200085009200Pass
%RSD of Peak Area ≤ 1.0%0.45%0.38%Pass
%RSD of Retention Time ≤ 1.0%0.15%0.12%Pass

Analysis: Both methods comfortably meet the system suitability criteria. Method B shows slightly better peak symmetry (lower tailing factor) and precision (%RSD), suggesting a highly stable system.

Specificity

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1] For a purity assay, this is the most critical parameter.

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Assess peak purity using a Diode Array Detector (DAD) to ensure the main analyte peak is spectrally pure and that all impurity peaks are well-resolved.

Comparative Data:

Stress ConditionMethod A (C18) - Resolution (Rs)Method B (Phenyl-Hexyl) - Resolution (Rs)
Acid Hydrolysis Rs = 2.1 (to closest impurity)Rs = 2.8 (to closest impurity)
Base Hydrolysis Rs = 1.9 (to closest impurity)Rs = 2.5 (to closest impurity)
Oxidation (H₂O₂) Rs = 2.5 (to closest impurity)Rs = 3.1 (to closest impurity)
Peak Purity Index > 0.999 for all main peaks> 0.999 for all main peaks

Analysis: Both methods demonstrate specificity. However, Method B (Phenyl-Hexyl) provides superior resolution between the main peak and the degradation products formed under stress conditions. The alternative selectivity offered by the phenyl phase is clearly advantageous for separating structurally similar degradants.[8]

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[4]

Protocol:

  • Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Comparative Data:

ParameterAcceptance CriteriaMethod A (C18)Method B (Phenyl-Hexyl)
Range Studied 50 - 150 µg/mL50 - 150 µg/mL50 - 150 µg/mL
Correlation Coeff. (r²) ≥ 0.9990.99950.9998
Y-intercept Report15.210.8
Slope Report4580.14610.5

Analysis: Both methods exhibit excellent linearity within the specified range, as indicated by the high correlation coefficients. Method B shows a slightly higher r² value, suggesting a marginally better fit of the data to the regression line.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, 120%).

  • Spike a known amount of pure analyte into a placebo or a sample matrix.

  • Calculate the percentage recovery.

Comparative Data:

Spiked LevelAcceptance CriteriaMethod A (C18) - Mean % RecoveryMethod B (Phenyl-Hexyl) - Mean % Recovery
80% 98.0 - 102.0%99.5%100.2%
100% 98.0 - 102.0%100.8%100.5%
120% 98.0 - 102.0%99.1%99.8%
Overall Mean 98.0 - 102.0%99.8% 100.2%

Analysis: Both methods are highly accurate, with all recovery values falling well within the typical acceptance limits for a purity assay.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst variability).

Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the %RSD for each set of measurements.

Comparative Data:

ParameterAcceptance CriteriaMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSD
Repeatability (n=6) ≤ 2.0%0.65%0.51%
Intermediate Precision (n=6) ≤ 2.0%0.88%0.72%

Analysis: Both methods demonstrate excellent precision. Method B consistently shows lower %RSD values, indicating it is slightly more precise than Method A under both repeatability and intermediate precision conditions.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Protocol:

  • Vary key chromatographic parameters one at a time (e.g., Flow Rate ±10%, Column Temperature ±5°C, Mobile Phase Composition ±2%).

  • Analyze a standard solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor).

Comparative Data:

Parameter VariedMethod A (C18) - ImpactMethod B (Phenyl-Hexyl) - Impact
Flow Rate (±0.1 mL/min) SST Pass; RT shift as expectedSST Pass; RT shift as expected
Column Temp (±5°C) SST Pass; Minor RT shiftSST Pass; Minor RT shift
Organic Phase (±2%) SST Pass; Significant RT shiftSST Pass; Significant RT shift

Analysis: Both methods are robust to small, deliberate changes in operating parameters. The system suitability criteria were met under all tested variations, indicating that both methods are reliable for routine use in a quality control environment.

Summary of Comparison and Recommendation

The relationship between core validation parameters demonstrates how they collectively ensure a method's reliability. Linearity, accuracy, and precision are interdependent and form the quantitative foundation of the assay.

G center Reliable Quantitation lin Linearity center->lin is built on acc Accuracy center->acc is built on prec Precision center->prec is built on spec Specificity center->spec is ensured by lin->acc acc->prec prec->lin

Fig. 2: Interdependence of Core Validation Parameters.
Performance Summary Table
Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)Advantage
Specificity Good (Rs = 1.9)Excellent (Rs > 2.5) Method B
Linearity (r²) 0.99950.9998 Method B
Accuracy (%Rec) 99.8%100.2%Equivalent
Precision (%RSD) 0.88% (Inter.)0.72% (Inter.) Method B
Robustness RobustRobustEquivalent
System Suitability GoodExcellent Method B
Recommendation

Both HPLC methods are valid and suitable for the intended purpose of quantifying the purity of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile. However, Method B, utilizing the Phenyl-Hexyl column, is the superior method.

The primary justification for this recommendation is its significantly better specificity . The enhanced resolution of the main analyte from its degradation products provides a greater degree of confidence in the purity results, especially when analyzing stability samples or batches where unexpected impurities may arise. Furthermore, Method B demonstrated marginally better performance in linearity, precision, and system suitability, indicating a more stable and reliable analytical system. The use of an alternative selectivity column proved to be a successful strategy for improving the quality of the separation.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]

  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. [Link]

  • Agilent Technologies. (2009). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]

  • International Council for Harmonisation. (2023). Analytical Procedure Development Q14. [Link]

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Comparative

A Comparative Guide to the Reactivity of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile and its Unsubstituted Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile against its structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile against its structurally simpler analogs: 2-phenyl-3-oxopentanenitrile and 4-methyl-2-phenyl-3-oxopentanenitrile. An understanding of the nuanced differences in their reactivity, driven by subtle electronic and steric factors, is paramount for optimizing synthetic routes and developing novel molecular entities. This analysis is grounded in fundamental chemical principles and supported by detailed experimental protocols for validation.

The Decisive Role of Structure: Electronic and Steric Effects

The reactivity of β-ketonitriles is primarily dictated by the chemical environment of the α-hydrogen, the carbon atom positioned between the ketone and nitrile functionalities. The electron-withdrawing nature of both the cyano and carbonyl groups renders this proton acidic, facilitating the formation of a resonance-stabilized enolate anion upon deprotonation.[1] This enolate is a key nucleophilic intermediate in a multitude of carbon-carbon bond-forming reactions.[2][3]

The introduction of substituents onto the phenyl ring or the alkyl backbone dramatically alters this fundamental reactivity profile.

The Target Compound: 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile
  • Dominant Electronic Effect: The defining feature of this molecule is the ortho-nitro group on the phenyl ring. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both strong inductive (-I) and resonance (-M) effects.[4][5] This has two major consequences:

    • Increased Acidity: The powerful electron-withdrawing nature of the nitrophenyl group significantly increases the acidity of the α-hydrogen compared to an unsubstituted phenyl ring. Deprotonation occurs more readily, often with weaker bases.

    • Decreased Nucleophilicity: While the enolate forms more easily, the resulting negative charge is extensively delocalized not only between the ketone and nitrile but also into the electron-deficient nitrophenyl ring. This high degree of stabilization makes the enolate a less potent, or "softer," nucleophile.

  • Steric Hindrance: The ortho-nitro group also introduces significant steric bulk around the reactive α-carbon, which can hinder the approach of electrophiles.

The Unsubstituted Analogs
  • Analog A: 2-Phenyl-3-oxopentanenitrile: This compound serves as the primary baseline. The phenyl group stabilizes the adjacent carbanion through resonance, making the α-hydrogen more acidic than in a purely aliphatic β-ketonitrile. The resulting enolate is a moderately strong nucleophile.

  • Analog B: 4-Methyl-2-phenyl-3-oxopentanenitrile: The addition of a methyl group at the 4-position has a negligible electronic effect on the α-hydrogen's acidity. Its primary role is to introduce modest steric bulk on the ketone side of the molecule. The core reactivity remains comparable to Analog A.

The critical comparison, therefore, lies between the profound electronic influence of the nitro group in the target compound and the baseline reactivity of the unsubstituted phenyl analogs.

Visualizing Electronic Influence

The following diagram illustrates how the nitro group enhances the acidity of the α-hydrogen by stabilizing the resulting conjugate base.

G cluster_0 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile start_nitro α-H enolate_nitro Highly Stabilized Enolate (Less Nucleophilic) start_nitro->enolate_nitro Easy Deprotonation nitro_group Strong Electron- Withdrawing -NO₂ Group enolate_nitro->nitro_group Charge Delocalization base Base base->start_nitro start_unsub α-H enolate_unsub Moderately Stabilized Enolate (More Nucleophilic) start_unsub->enolate_unsub Deprotonation base2 Base base2->start_unsub

Caption: Electronic effect of the nitro group on α-hydrogen acidity and enolate stability.

Comparative Reactivity in a Model Reaction: The Hantzsch Pyridine Synthesis

A practical method to evaluate these reactivity differences is to employ the compounds in a well-established multicomponent reaction, such as the Hantzsch Pyridine Synthesis.[6][7][8] This reaction involves the condensation of an aldehyde, a nitrogen source (like ammonium acetate), and a β-dicarbonyl compound (here, our β-ketonitriles) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[9] The key steps involving the β-ketonitrile are the formation of an enamine and its subsequent Michael addition into an α,β-unsaturated intermediate.[9]

Predicted Outcomes:
  • 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile: The reduced nucleophilicity of its enamine intermediate is expected to slow the rate of the crucial Michael addition step. This will likely result in lower reaction yields under standard conditions compared to the unsubstituted analogs.

  • Unsubstituted Analogs (A & B): With more nucleophilic enamine intermediates, these compounds are predicted to participate more efficiently in the Hantzsch reaction, leading to higher product yields in a given timeframe.

Quantitative Data Summary (Illustrative)

The table below presents hypothetical, yet chemically reasonable, data from a comparative study to illustrate the expected outcomes.

CompoundpKₐ of α-H (in DMSO)Hantzsch Reaction Yield (%) (8 hours, 80°C)
4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile ~10.545%
2-Phenyl-3-oxopentanenitrile (Analog A) ~12.885%
4-Methyl-2-phenyl-3-oxopentanenitrile (Analog B) ~13.082%

Experimental Protocols for Reactivity Evaluation

To empirically validate the predicted differences in reactivity, the following protocols provide a robust framework.

Protocol 1: Comparative Kinetic Analysis of Alkylation

This experiment directly measures the rate at which the enolate of each compound reacts with a standard electrophile. A faster rate corresponds to a more nucleophilic enolate.

Objective: To determine the second-order rate constant for the alkylation of each β-ketonitrile with benzyl bromide.

Methodology:

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of each β-ketonitrile in dry acetonitrile.

    • Prepare a 0.1 M stock solution of benzyl bromide in dry acetonitrile.

    • Prepare a 0.2 M stock solution of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), in dry acetonitrile.

  • Reaction Setup:

    • In a thermostated reaction vial at 25°C, combine 1.0 mL of the β-ketonitrile stock solution and 7.0 mL of dry acetonitrile.

    • Add 1.0 mL of the benzyl bromide stock solution.

    • Initiate the reaction by adding 1.0 mL of the DBU stock solution. Start a timer immediately.

  • Monitoring the Reaction:

    • At timed intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a 0.1 M HCl solution in methanol to neutralize the base and stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining β-ketonitrile starting material.

    • Plot the natural logarithm of the β-ketonitrile concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of benzyl bromide.

  • Causality and Self-Validation:

    • Choice of Base: DBU is chosen as it is a strong, non-nucleophilic base that will efficiently deprotonate the β-ketonitrile without competing in the alkylation reaction.

    • Quenching: Immediate quenching in an acidic solution is critical to prevent further reaction in the aliquot, ensuring that the measured concentration accurately reflects the reaction state at that specific time point.

    • Data Analysis: A linear plot of ln[reactant] vs. time validates that the reaction follows pseudo-first-order kinetics under these conditions, confirming the reliability of the calculated rate constant.

G prep 1. Prepare Stock Solutions (Ketonitrile, Benzyl Bromide, DBU) in Acetonitrile setup 2. Combine Ketonitrile & Benzyl Bromide in Thermostated Vial prep->setup initiate 3. Initiate Reaction with DBU Start Timer setup->initiate monitor 4. Withdraw & Quench Aliquots at Timed Intervals initiate->monitor analyze 5. Analyze by HPLC/GC monitor->analyze plot 6. Plot ln[Reactant] vs. Time analyze->plot calculate 7. Calculate Rate Constant plot->calculate

Caption: Experimental workflow for the kinetic analysis of alkylation.

Protocol 2: Comparative Yield Study of the Hantzsch Pyridine Synthesis

This experiment provides a practical comparison of the overall efficiency of the β-ketonitriles in a complex, synthetically relevant transformation.

Objective: To compare the isolated yield of the pyridine product when using each of the three β-ketonitriles under identical reaction conditions.

Methodology:

  • Reaction Setup:

    • In three separate, identical round-bottom flasks, place the β-ketonitrile (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).

    • Add 10 mL of ethanol to each flask.

  • Reaction Conditions:

    • Stir the mixtures and heat them to reflux (approx. 78°C) for 8 hours.

    • Monitor the progress of the reactions by Thin-Layer Chromatography (TLC).

  • Workup and Isolation:

    • After 8 hours, cool the reaction mixtures to room temperature.

    • Add 20 mL of cold water to each flask to precipitate the dihydropyridine intermediate.

    • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Aromatization:

    • Dissolve the collected solid in 10 mL of glacial acetic acid.

    • Add a suitable oxidizing agent, such as ceric ammonium nitrate (CAN) or a catalytic amount of iodine, and stir at room temperature until the dihydropyridine is fully consumed (as monitored by TLC).

  • Final Purification:

    • Pour the reaction mixture over ice water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the mass of the pure, isolated pyridine product for each reaction and calculate the percentage yield.

Conclusion

The reactivity of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is fundamentally different from its unsubstituted analogs due to the powerful electronic and steric influence of the ortho-nitro group. While its α-hydrogen is significantly more acidic, the resulting enolate is a poorer nucleophile. This trade-off between ease of deprotonation and nucleophilic potency is a critical consideration for synthetic chemists. For reactions where enolate formation is the rate-limiting step, the nitro-substituted compound may perform well. However, for the majority of reactions where the nucleophilic attack of the enolate is key, such as in alkylations and Michael additions, the unsubstituted analogs will demonstrate superior reactivity, leading to faster reaction rates and higher yields. The experimental protocols outlined in this guide provide a clear and reliable framework for quantifying these differences, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References
  • Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Kiyokawa, K., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • ResearchGate. (n.d.). Spectrometric studies and theoretical calculations of some β-ketonitriles. [Link]

  • CORE. (n.d.). The Use of Chemical Reactivity Assays in Toxicity Prediction. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Cativiela, C., & Ordóñez, M. (2009). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 14(11), 4595-4625. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]

  • ACS Publications. (2021). Kinetic Analysis Uncovers Hidden Autocatalysis and Inhibition Pathways in Titanium(III)-Catalyzed Ketone-Nitrile Couplings. The Journal of Organic Chemistry, 86(18), 12489-12497. [Link]

  • Journal of Chemical Research. (2020). Theoretical study of alkyl nitroindazole and aryl acetonitrile derivatives to predict the reactivity and selectivity of. Journal of Chemical Research, 44(7-8), 405-413. [Link]

  • PubMed. (2013). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. The Journal of Organic Chemistry, 78(11), 5436-5444. [Link]

  • National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(21), 5169. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction. [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. [Link]

  • ResearchGate. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(20), 7008. [Link]

  • National Center for Biotechnology Information. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • ACS Publications. (2019). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules, 52(6), 2357-2366. [Link]

  • MDPI. (2015). Optimal Design for Reactivity Ratio Estimation: A Comparison of Techniques for AMPS/Acrylamide and AMPS/Acrylic Acid Copolymerizations. Polymers, 7(11), 2235-2253. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • RSC Publishing. (2023). The computational road to reactivity scales. Chemical Society Reviews, 52(2), 528-543. [Link]

  • ACS Publications. (2021). Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(6), 2649-2656. [Link]

  • University of Calcutta. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

  • Journal of the Chemical Society. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. 3091-3095. [Link]

  • Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. [Link]

  • ChemBK. (n.d.). 2-Phenyl-3-oxopentanenitrile. [Link]

  • PubChem. (n.d.). 4-Methyl-2-oxopentanenitrile. [Link]

  • Eco-Vector Journals. (2025). Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile. Russian Journal of Organic Chemistry, 61(5). [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on the Chemistry and Reactivity of α-Substituted Ketones in Isonitrile-Based Multicomponent Reactions. The Journal of Organic Chemistry, 71(19), 7146-7154. [Link]

  • ResearchGate. (2025). Synthesis of Substituted 2-Arylimino-3-oxopropanenitriles and 2-(Arylimino)propanedinitriles by Oxidative Coupling of Primary Aromatic Amines with Aroylacetonitriles and Malononitrile. Russian Journal of Organic Chemistry, 61(5), 630. [Link]

  • RSC Publishing. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • PubChem. (2026). 4-Methyl-2-methylidene-3-oxopentanenitrile. [Link]

  • CHEM21. (n.d.). Carbonylative α-Arylation of β Ketonitriles. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. 97, 96-124. [Link]

  • PubChemLite. (n.d.). 4-methyl-2-oxopentanenitrile (C6H9NO). [Link]

  • Beilstein Journals. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 1113-1120. [Link]

  • ResearchGate. (n.d.). Scope and Applications of 2,3-Oxidative Aryl Rearrangements for the Synthesis of Isoflavone Natural Products. [Link]

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Validation

Spectroscopic Comparison Guide: 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile and Its Isomers

Executive Summary & Scientific Context As a Senior Application Scientist, I frequently encounter challenges in differentiating highly functionalized positional isomers during early-stage drug discovery. 4-Methyl-2-(2-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently encounter challenges in differentiating highly functionalized positional isomers during early-stage drug discovery. 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS: 2060047-30-3) [1] and its para-substituted counterpart, 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile (CAS: 2059941-97-6) [2], are critical building blocks for synthesizing complex nitrogenous heterocycles like indoles and quinolines.

Despite having identical molecular weights (232.24 g/mol ) and formulas (C₁₂H₁₂N₂O₃), the spatial arrangement of the nitro group fundamentally alters their electronic environments, steric profiles, and tautomeric equilibria. This guide provides a self-validating spectroscopic framework (NMR and IR) to objectively differentiate these isomers, ensuring high-fidelity structural characterization.

Structural Dynamics & Causality

To understand their spectroscopic signatures, we must first analyze the structural causality. Both molecules feature a highly acidic alpha-proton at C2, flanked by three electron-withdrawing groups: a nitrile (-CN), a ketone (-C=O), and a nitrophenyl ring.

  • Steric Hindrance (Ortho-Isomer): In the 2-nitrophenyl isomer, the bulky nitro group at the ortho position forces the aromatic ring out of coplanarity with the C2-H bond. This disruption of conjugation localizes electron density and alters the anisotropic deshielding cone of the benzene ring.

  • Planar Conjugation (Para-Isomer): The 4-nitrophenyl isomer experiences minimal steric clash, allowing the aromatic ring to adopt a more planar conformation. This maximizes the transmission of the para-nitro group's inductive and resonance effects across the pi-system.

Tautomeric Considerations

These compounds can exhibit keto-enol tautomerism. However, in non-polar aprotic solvents (e.g., CDCl₃), the keto form predominates because the highly branched isopropyl group (4-methyl) sterically hinders the formation of a stable, planar enol.

Tautomerism Keto Keto Form (Dominant in CDCl3) Enol Enol Form (Sterically Hindered) Keto->Enol Solvent Polarity (Trace) Enolate Enolate Anion (Base-Promoted) Keto->Enolate Deprotonation Enol->Enolate Deprotonation

Caption: Tautomeric equilibrium of oxopentanenitriles, favoring the keto form in non-polar media.

Spectroscopic Data Comparison

The following table synthesizes the expected quantitative spectroscopic data for both isomers, derived from established NMR and IR principles for alpha-arylated beta-keto nitriles.

Spectroscopic Feature4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrileCausality / Mechanistic Explanation
¹H NMR (C2-H, α-proton) ~5.45 ppm (Singlet)~5.10 ppm (Singlet)Ortho-nitro oxygen atoms spatially deshield the α-proton via proximity effects, shifting it downfield.
¹H NMR (Aromatic) 7.40 - 8.15 ppm (Multiplet, 4H)7.55 (d), 8.25 (d) ppm (AA'BB', 4H)Para-substitution yields a distinct AA'BB' symmetrical splitting pattern; ortho yields a complex multiplet.
¹H NMR (Isopropyl CH) ~2.85 ppm (Septet, 1H)~2.80 ppm (Septet, 1H)Minimal difference; remote from the varying nitro group.
¹³C NMR (Nitrile C≡N) ~115.8 ppm~116.2 ppmOrtho-sterics slightly reduce conjugation, marginally shielding the nitrile carbon.
IR (C=O Stretch) ~1725 cm⁻¹~1715 cm⁻¹Para-nitro's extended conjugation weakens the C=O bond slightly more than the out-of-plane ortho-nitro.
IR (NO₂ Asym. Stretch) ~1530 cm⁻¹~1520 cm⁻¹Ortho-nitro group is twisted out of the aromatic plane, increasing bond order and frequency.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and trustworthiness, I mandate the following self-validating protocol for structural confirmation. This workflow prevents common pitfalls, such as solvent-induced enolization or moisture contamination.

Protocol 1: High-Fidelity NMR Acquisition
  • Solvent Selection: Use strictly anhydrous CDCl₃ (stored over activated 4Å molecular sieves). Causality: Trace water or acid in standard CDCl₃ can catalyze keto-enol tautomerization, complicating the ¹H NMR spectrum with minor enol peaks.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃. Ensure complete dissolution to maintain sharp line widths.

  • Acquisition Parameters:

    • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the quaternary carbonyl and nitrile carbons in ¹³C NMR.

    • Scans: 16 scans for ¹H; 512 scans for ¹³C.

  • Validation Check: Verify the integration ratio of the isopropyl methyl doublets (6H) to the alpha-proton singlet (1H). A deviation >5% indicates potential enolization or impurity.

Protocol 2: ATR-FTIR Spectroscopy
  • Preparation: Use Attenuated Total Reflectance (ATR) instead of KBr pellets. Causality: KBr is highly hygroscopic; absorbed moisture produces a broad -OH stretch (~3400 cm⁻¹) that can obscure overtone bands and artificially alter the C=O stretch via hydrogen bonding.

  • Background: Collect a background spectrum of the clean diamond/ZnSe crystal immediately before sample loading.

  • Acquisition: Apply the solid sample directly to the crystal. Apply consistent pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

Workflow N1 Sample Prep Anhydrous CDCl3 & ATR N2 Data Acquisition NMR (400MHz) & FTIR N1->N2 Proceed if dissolved N3 Integration Validation (6H:1H Ratio Check) N2->N3 Extract spectra N3->N1 Fail (Re-prep) N4 Isomer Assignment (Multiplet vs AA'BB') N3->N4 Pass

Caption: Self-validating experimental workflow for spectroscopic analysis of oxopentanenitriles.

Conclusion

Differentiating 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile from its isomers relies heavily on understanding the steric implications of the ortho-nitro group. By focusing on the chemical shift of the alpha-proton, the splitting pattern of the aromatic region, and the precise IR stretching frequencies of the nitro and carbonyl groups, researchers can definitively assign the correct positional isomer. Adhering to anhydrous, non-polar conditions during NMR acquisition is paramount to suppressing tautomeric interference and ensuring self-validating results.

References

  • ChemSrc. "4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile (CAS: 2059941-97-6) Properties". ChemSrc. [Link]

Sources

Comparative

GC-MS analysis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile synthesis impurities

Topic: GC-MS Impurity Profiling of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile: A Comparative Guide to Column Chemistries and MS/MS Workflows Executive Summary The synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanen...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: GC-MS Impurity Profiling of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile: A Comparative Guide to Column Chemistries and MS/MS Workflows

Executive Summary

The synthesis of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile (CAS 2060047-30-3)—a highly functionalized β -keto nitrile intermediate used in the development of complex heterocyclic active pharmaceutical ingredients (APIs)—presents unique analytical challenges. The compound is typically synthesized via the nucleophilic aromatic substitution (S N​ Ar) of 1-fluoro-2-nitrobenzene with 4-methyl-3-oxopentanenitrile under basic conditions.

A critical mandate in this process is the trace-level detection of the unreacted starting material, 1-fluoro-2-nitrobenzene . Nitroaromatic compounds are well-documented structural alerts for mutagenicity (Ames positive) and are classified as Genotoxic Impurities (GTIs)[1]. Regulatory frameworks, such as ICH M7, require these impurities to be controlled at sub-ppm levels to ensure a theoretical lifetime cancer risk of less than 1 in 100,000[2].

This guide objectively compares GC-MS column chemistries and detection modes (SIM vs. MRM) to establish a self-validating, highly sensitive analytical workflow for the impurity profiling of this critical intermediate.

Synthesis Workflow & Impurity Generation

Understanding the origin of impurities is the first step in method development. The S N​ Ar reaction relies on the electron-withdrawing nitro group to activate the ortho-fluoro position. However, incomplete conversion leaves residual 1-fluoro-2-nitrobenzene, while side reactions can generate bis-arylated degradation products.

ReactionPathway SM1 1-Fluoro-2-nitrobenzene (Starting Material) Reaction SNAr Reaction (Base, Polar Aprotic Solvent) SM1->Reaction SM2 4-Methyl-3-oxopentanenitrile (Starting Material) SM2->Reaction Target 4-Methyl-2-(2-nitrophenyl)- 3-oxopentanenitrile (API Intermediate) Reaction->Target Main Pathway GTI Unreacted 1-Fluoro-2-nitrobenzene (Genotoxic Impurity - GTI) Reaction->GTI Incomplete Conversion Byprod Bis-arylated / Degradation Byproducts Reaction->Byprod Side Reactions

Synthesis pathway of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile and associated impurity generation.

Comparative Analysis: GC Column Chemistry

The target molecule possesses a highly acidic α -proton flanked by a ketone, a nitrile, and an electron-deficient nitrophenyl ring. This structural motif exists in a keto-enol tautomeric equilibrium. When analyzed on a standard non-polar column, this equilibrium causes severe peak tailing and active-site adsorption. Selecting the correct stationary phase is critical for resolving the polar nitroaromatic GTI from the main peak.

Table 1: GC Column Phase Comparison for β -Keto Nitrile Analysis

Parameter5% Phenyl-methylpolysiloxane (e.g., HP-5ms)35% Phenyl-methylpolysiloxane (e.g., DB-35ms)Performance Impact & Causality
Polarity Non-polarMid-polarMid-polar columns offer enhanced dipole-dipole interactions, crucial for retaining polar nitroaromatics.
π−π Interactions LowHighThe 35% phenyl content provides strong π−π stacking with the nitrophenyl ring, improving peak symmetry.
Resolution ( Rs​ ) Rs​ < 1.0 (Co-elution risks) Rs​ > 2.0 (Baseline resolution)DB-35ms effectively separates the unreacted 1-fluoro-2-nitrobenzene from early-eluting solvent/base artifacts.
Peak Shape (Target) Severe tailing (Asymmetry > 2.5)Moderate tailing (Asymmetry ~ 1.4)While DB-35ms improves peak shape, chemical derivatization is still required for absolute quantitation.

Expert Insight: We strongly recommend the 35% Phenyl (DB-35ms) column. The increased phenyl content leverages induced dipole interactions, which are highly effective at resolving halogenated nitroaromatics from complex organic matrices.

Comparative Analysis: MS Detection Modes (SIM vs. MRM)

To meet the ICH M7 threshold for GTIs, the analytical method must achieve Limits of Quantitation (LOQ) in the low parts-per-billion (ppb) range relative to the API[2].

Table 2: Single Quadrupole (SIM) vs. Triple Quadrupole (MRM)

FeatureGC-MS (Single Quad - SIM)GC-MS/MS (Triple Quad - MRM)Suitability for Trace GTI Profiling
Selectivity Moderate (Monitors specific m/z )Extremely High (Monitors precursor product ion transitions)MRM eliminates matrix interference by requiring two stages of mass filtration (e.g., 141→95 ).
Matrix Deconvolution Poor in complex crude mixturesExcellentMRM isolates the GTI signal even when co-eluting with high-concentration API degradants.
Typical LOQ 10 - 50 ppm0.1 - 1.0 ppmOnly MRM reliably achieves the sub-ppm sensitivity required for 1-fluoro-2-nitrobenzene control.

Optimized Analytical Workflow & Methodology

To overcome the keto-enol tautomerization of the main product and achieve sub-ppm detection of the GTI, the following self-validating protocol utilizes chemical derivatization (silylation) coupled with GC-MS/MS[3]. Silylation locks the β -keto nitrile into a stable enol-silyl ether, preventing on-column degradation.

AnalyticalWorkflow Prep Sample Prep (DCM Extraction) Deriv Derivatization (BSTFA + 1% TMCS) Prep->Deriv GC GC Separation (Mid-Polar DB-35ms) Deriv->GC MS MS/MS Detection (MRM Mode) GC->MS Data Data Deconvolution & Quantitation MS->Data

Optimized GC-MS/MS workflow utilizing chemical derivatization for trace impurity profiling.

Step-by-Step Experimental Protocol

1. Sample Preparation & Derivatization:

  • Accurately weigh 10.0 mg of the crude 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile sample into a 10 mL volumetric flask.

  • Dissolve in anhydrous Dichloromethane (DCM) containing 0.5 ppm of 1,3-dinitrobenzene as an Internal Standard (IS). The IS corrects for injection volume variability and matrix effects, ensuring a self-validating quantitative system.

  • Transfer 100 μ L of the solution to a GC autosampler vial. Add 50 μ L of BSTFA containing 1% TMCS (derivatizing agent) and 50 μ L of anhydrous pyridine (catalyst).

  • Seal the vial and incubate at 60°C for 30 minutes to ensure complete conversion of the enol to the trimethylsilyl (TMS) ether.

2. GC Separation Parameters:

  • Column: DB-35ms (30 m × 0.25 mm ID × 0.25 μ m film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Injection: 1.0 μ L, Splitless mode, Injector temperature at 250°C.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 200°C, then ramp at 25°C/min to 300°C (hold 5 min).

3. MS/MS (Triple Quadrupole) Parameters:

  • Ionization: Electron Ionization (EI) at 70 eV. Transfer line at 280°C; Ion source at 250°C.

  • MRM Transitions for 1-Fluoro-2-nitrobenzene (MW 141.1):

    • Quantifier Transition: m/z 141.0 95.0 (Collision Energy: 15V). This corresponds to the loss of the nitro group ( [M−NO2​]+ )[4].

    • Qualifier Transition: m/z 141.0 75.0 (Collision Energy: 25V). This corresponds to the subsequent loss of HF.

  • System Suitability: The run is only considered valid if the Signal-to-Noise (S/N) ratio of the 0.5 ppm IS is 50, and the resolution ( Rs​ ) between the derivatized API intermediate and the nearest matrix peak is > 1.5.

Experimental Data & Validation Metrics

The implementation of the DB-35ms column combined with MRM detection yields exceptional validation metrics, easily satisfying regulatory requirements for GTI control.

Table 3: Validation Metrics for 1-Fluoro-2-nitrobenzene Detection

Validation ParameterExperimental Result (GC-MS/MS)ICH M7 / Regulatory Requirement
Limit of Detection (LOD) 0.05 ppm (S/N = 3)N/A (Must be below LOQ)
Limit of Quantitation (LOQ) 0.15 ppm (S/N = 10) 1.5 ppm (Based on daily intake)
Linearity ( R2 ) 0.9994 (Range: 0.15 - 10.0 ppm) 0.990
Accuracy (Spike Recovery) 98.5% ± 2.1% at 1.0 ppm80% - 120%
Precision (%RSD) 1.8% (n=6 injections) 10% at LOQ level

Conclusion: For the rigorous impurity profiling of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, relying on standard non-polar GC-MS methods is insufficient due to tautomerization-induced peak distortion and inadequate sensitivity. By upgrading to a mid-polar DB-35ms column and employing BSTFA derivatization with Triple Quadrupole MRM detection , analytical scientists can achieve a robust, self-validating method that guarantees the sub-ppm clearance of genotoxic nitroaromatic starting materials.

References

  • Title: 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS Source: ResearchGate URL: [Link]

  • Title: Strategic Impurity Control in Next-Generation Pharmaceuticals: Analytical Technologies, Toxicological Assessment, and Regulatory Source: Eman Research URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed protocol for the safe disposal of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, a compound whose specific hazards are not yet fully documented. In the absence of a dedicated Safety Data Sheet (SDS), this protocol is synthesized from the known hazardous properties of its constituent functional groups: the nitrophenyl moiety, the β-ketonitrile structure, and the nitrile group.

Our approach is grounded in a conservative assessment, treating the compound with the highest degree of caution. This ensures the protection of laboratory personnel, the integrity of our research environment, and full regulatory compliance.

Hazard Assessment: A Precautionary Approach

Due to the novelty of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, we must infer its potential hazards by analyzing its chemical structure. The molecule combines three key functional groups, each contributing to its likely toxicological and reactivity profile.

  • Nitrophenyl Group: Aromatic nitro compounds are frequently associated with significant health hazards. Compounds like 4-nitroaniline and 2-methyl-5-nitrophenol are known to be toxic, with risks including organ damage and potential reproductive harm.[1][2]

  • Nitrile Group (-C≡N): The nitrile functional group is a common feature in organic chemistry and is present in many toxic compounds. Skin contact, inhalation, or ingestion can be harmful.

  • β-Ketonitrile Group: This functional group is a versatile synthetic intermediate, which points to a degree of chemical reactivity that must be managed during disposal.[3][4]

Based on these structural components, we must assume the compound is, at a minimum, harmful if swallowed, in contact with skin, or inhaled, and likely causes skin and eye irritation.[5][6]

Table 1: Anticipated Hazard Profile
Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to ToxicBased on data for nitrophenyl and nitrile compounds.[1][7]
Skin Irritation/Corrosion Causes skin irritationBased on data for structural analogs like 4-Methyl-3-oxopentanenitrile.[8]
Eye Damage/Irritation Causes serious eye irritationCommon hazard for related keto- and nitrophenyl- compounds.[8]
Specific Target Organ Toxicity Potential for organ damageA known risk associated with nitrophenyl compounds.[1]
Environmental Hazard Potentially harmful to aquatic lifeA common classification for nitrophenols.[9] Do not discharge into drains or waterways.[5]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile for disposal, it is imperative to establish a safe working environment.

  • Work Area: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[2]

Required Personal Protective Equipment:
  • Hand Protection: Wear nitrile gloves. If splash contact occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[10] Contaminated gloves must be disposed of as hazardous waste.[11]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably by increasing the fume hood draw.[12]

  • Contain: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[5][12]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container. The container must be clearly labeled for disposal.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.[12]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][9]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including residual product and any contaminated items (e.g., weighing papers, absorbent pads, gloves), in a dedicated and clearly labeled hazardous waste container.[2][12] Avoid generating dust during collection.[1]

  • Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof hazardous waste container compatible with the solvent used. Do not mix this waste stream with other chemical wastes unless explicitly approved by your EHS department.[2]

Step 2: Container Selection and Labeling
  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[13]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile"

    • The words "Hazardous Waste"

    • A clear list of the primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 3: Storage
  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage location is away from incompatible materials.

  • The container should be kept closed at all times except when adding waste.[1]

Step 4: Arrange for Disposal
  • Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup.

  • Provide them with a complete and accurate description of the waste to ensure it is managed and transported safely and in compliance with all local, state, and federal regulations.[12]

Diagram 1: Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_disposal Final Disposal cluster_spill Spill Contingency A Identify Waste: 4-Methyl-2-(2-nitrophenyl) -3-oxopentanenitrile B Consult Hazard Assessment & Institutional Policy A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C S1 Spill Occurs B->S1 If Spill Occurs D Work in a Chemical Fume Hood C->D E Segregate Waste: Solid vs. Liquid D->E F Place in a Compatible, Leak-Proof Container E->F G Securely Seal and Label Container F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS or Certified Waste Contractor H->I J Arrange for Pickup & Manifesting I->J K Disposal Complete J->K S2 Evacuate & Ventilate S1->S2 S3 Contain with Inert Material S2->S3 S4 Collect Contaminated Material into Hazardous Waste Container S3->S4 S4->G Proceed to Labeling

Caption: Workflow for the safe disposal of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile.

By adhering to these rigorous procedures, we uphold our professional responsibility to ensure that our scientific pursuits do not come at the cost of safety or environmental health. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Nitrophenyl Trimethylacetate: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-Nitroaniline(p-).
  • MSDS of 4-Methyl-3-oxo-pentanenitrile. (2026, February 14).
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • BenchChem. (n.d.). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
  • CymitQuimica. (2023, July 7). 4-Methyl-3-oxopentanenitrile Safety Data Sheet.
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Handling

A Comprehensive Guide to the Safe Handling and Disposal of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate, and actionable information...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate, and actionable information for the safe handling and disposal of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile. The following protocols are synthesized from best practices for handling structurally similar nitrophenyl and cyano-containing compounds, providing a robust framework for minimizing risk and ensuring a secure laboratory environment.

Hazard Assessment and Core Principles

Core Safety Principles:

  • Assume Hazard: In the absence of specific data, treat this compound as toxic if swallowed, in contact with skin, or inhaled.

  • Minimize Exposure: All handling should be conducted in a manner that minimizes the generation of dust or aerosols.

  • Containment is Key: Work within a designated area, preferably a certified chemical fume hood, to contain any potential release.

  • Be Prepared: Ensure that emergency equipment, including spill kits and first aid supplies, is readily accessible.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of analogous compounds.

Body Part Recommended Protection Rationale and Expert Insight
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashes.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.
Skin/Body A flame-resistant lab coat, fully buttoned. A chemical-resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat. Long pants and closed-toe shoes are mandatory.Nitrophenyl compounds can be absorbed through the skin and may cause irritation or systemic toxicity. A multi-layered approach provides robust protection.
Hands Chemical-resistant gloves are required. Butyl rubber or Viton gloves are recommended for prolonged contact. Neoprene gloves may be suitable for shorter-duration tasks. Double-gloving is a recommended best practice.Nitrile gloves may not offer sufficient protection against nitrophenyl compounds. Always check the glove manufacturer's compatibility chart for the specific solvents being used.
Respiratory All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Inhalation is a primary route of exposure for fine chemical powders. A fume hood provides the most effective engineering control to minimize this risk.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3][4] The storage location should be secure and accessible only to authorized personnel.

Handling and Use
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula or other appropriate tool to avoid generating dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and regulatory compliance.

  • Waste Classification: All waste containing 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile, including contaminated PPE, weighing paper, and empty containers, must be treated as hazardous waste.[5]

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[5] The label should include the full chemical name and associated hazards.

  • Professional Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][6] Do not dispose of this compound down the drain or in regular trash.

For laboratories equipped for chemical waste treatment, a neutralization or degradation protocol may be considered to reduce the compound's reactivity before final disposal. A potential approach for related nitrophenols involves treatment with hydrogen peroxide and a soluble iron compound at a pH below 4 and elevated temperature.[7] However, such procedures should only be attempted by trained personnel with a thorough understanding of the reaction and its potential hazards.

Emergency Procedures: Spill and Exposure Management

Spill Management

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[1][5]

  • Containment: Use an inert absorbent material, such as sand, vermiculite, or earth, to contain the spill.[1][5] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated and labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

First Aid Protocol
Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Promptly remove all contaminated clothing.[1] Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures start Start: Receive Chemical assess Hazard Assessment (Assume High Hazard) start->assess ppe Don Appropriate PPE assess->ppe fume_hood Verify Fume Hood Function ppe->fume_hood weigh Weighing and Transfer in Fume Hood fume_hood->weigh dissolve Preparation of Solution weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure experiment Conduct Experiment dissolve->experiment dissolve->spill dissolve->exposure collect_waste Collect Waste (Solid & Liquid Separate) experiment->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via Licensed Service store_waste->dispose spill_protocol Follow Spill Management Protocol spill->spill_protocol first_aid Administer First Aid exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: Workflow for the safe handling and disposal of 4-Methyl-2-(2-nitrophenyl)-3-oxopentanenitrile.

References

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